molecular formula C9H9ClO2 B1339416 3-Methoxy-5-methylbenzoyl chloride CAS No. 96227-40-6

3-Methoxy-5-methylbenzoyl chloride

Cat. No.: B1339416
CAS No.: 96227-40-6
M. Wt: 184.62 g/mol
InChI Key: UCYXTQNNWZAHTN-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzoyl chloride (CAS 96227-40-6) is a benzoyl chloride derivative with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This aromatic acid chloride serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure features both methoxy and methyl functional groups on the meta- positions of the benzene ring, which influences its electronic properties and can be utilized to fine-tune the characteristics of final compounds . Researchers employ this reagent primarily as an acylating agent to introduce the 3-methoxy-5-methylbenzoyl moiety into target molecules, facilitating the synthesis of novel amides, esters, and polymers . As an acid chloride, it is highly reactive towards nucleophiles such as amines and alcohols. The compound is predicted to have a density of approximately 1.183 g/cm³ and a boiling point of around 278.4°C . Proper handling is critical; it must be stored under an inert atmosphere at room temperature and is sensitive to moisture . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYXTQNNWZAHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575973
Record name 3-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96227-40-6
Record name 3-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of 3-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Methoxy-5-methylbenzoyl chloride (CAS: 96227-40-6 ) is a specialized acyl chloride intermediate used primarily in the synthesis of heterocycles, pharmaceutical pharmacophores (e.g., benzamides), and agrochemicals.[1][2][3] It is derived from 3-methoxy-5-methylbenzoic acid (CAS: 62089-34-3 ).[][5][6]

As an electrophilic acylating agent, its "solubility" is a function of both physical dissolution and chemical stability. This guide categorizes solvents into Inert Carriers (true solvents) and Reactive Media (where the compound degrades or derivatizes).

Physicochemical Profile
PropertyDataSource/Note
CAS Number 96227-40-6 [BLD Pharm, 2025]
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State Liquid or Low-Melting SolidAnalog comparison*
Boiling Point (Est.) 130–140 °C @ 15 mmHgExtrapolated from 3-methoxy analog
Density (Est.) ~1.18–1.21 g/mLExtrapolated from benzoyl chlorides

*Note: 3-Methoxybenzoyl chloride (CAS 1711-05-3) is a liquid (bp 123°C/15mmHg). The addition of a methyl group typically elevates the boiling point and lipophilicity.

Solubility & Solvent Compatibility Data

The solubility of 3-methoxy-5-methylbenzoyl chloride cannot be decoupled from its reactivity. It reacts violently with nucleophiles (water, alcohols, amines).

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility BehaviorOperational Status
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Recommended (Synthesis/Workup)
Chlorinated Chloroform (CHCl₃)High (>100 mg/mL) Recommended
Aromatic TolueneHigh Recommended (Azeotropic drying)
Ethers THF (Anhydrous)High Recommended (with caution*)
Ethers Diethyl EtherModerate-High Recommended (Precipitation)
Esters Ethyl AcetateHigh Conditional (Must be dry)
Protic WaterDecomposes (Hydrolysis)INCOMPATIBLE
Alcohols Methanol / EthanolDecomposes (Alcoholysis)INCOMPATIBLE
Amines Pyridine / Et₃NSoluble + Reactive Reagent (Acyl transfer)

*Caution: THF can polymerize with strong Lewis acids; ensure the acid chloride is free of excess thionyl chloride before dissolving in THF.

Graphviz Diagram: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 3-Methoxy-5-methylbenzoyl Chloride IsProtic Is the solvent Protic? (Contains -OH, -NH?) Start->IsProtic Reaction STOP: Rapid Decomposition (Hydrolysis/Alcoholysis) IsProtic->Reaction Yes (Water, MeOH) IsDry Is the solvent Anhydrous? IsProtic->IsDry No (DCM, Toluene) DryIt Protocol: Dry over Molecular Sieves (3Å/4Å) IsDry->DryIt No Safe Safe for Dissolution IsDry->Safe Yes DryIt->Safe

Caption: Logical workflow for determining solvent suitability to prevent unintended degradation.

Experimental Protocols

Protocol A: Synthesis & Solubilization (Self-Validating)

This protocol describes generating the acid chloride from its precursor, 3-methoxy-5-methylbenzoic acid (CAS 62089-34-3), and preparing a stock solution.

Reagents:

  • 3-Methoxy-5-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5–2.0 eq)

  • DMF (Catalytic, 1-2 drops)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under N₂ atmosphere.

  • Charging: Add 3-methoxy-5-methylbenzoic acid and anhydrous Toluene (5 mL/g).

  • Activation: Add SOCl₂ dropwise followed by catalytic DMF.

    • Observation: Vigorous gas evolution (SO₂ + HCl) confirms initiation.

  • Reaction: Heat to 80°C for 2–3 hours.

    • Endpoint: Solution becomes clear; gas evolution ceases.

  • Purification (Critical): Concentrate under reduced pressure. Add fresh Toluene and re-concentrate (2x) to azeotropically remove residual SOCl₂ and HCl.

  • Solubilization: Dissolve the resulting oil/solid in anhydrous DCM or THF for downstream applications.

Protocol B: Quenching & Disposal

Do not pour directly into water.

  • Dilute waste stream with DCM.

  • Slowly add to a stirred, ice-cold solution of 10% NaOH or saturated NaHCO₃.

  • Verify pH > 8 before disposal.

Mechanistic Insights

Hydrolytic Instability

The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are electron-donating groups (EDGs) .

  • Electronic Effect: They increase electron density on the carbonyl carbon relative to unsubstituted benzoyl chloride.

  • Consequence: While this theoretically makes the carbonyl less electrophilic, the compound remains highly reactive toward water due to the excellent leaving group ability of the chloride ion (Cl⁻).

  • Mechanism: Water attacks the carbonyl carbon -> Tetrahedral intermediate -> Elimination of HCl -> Formation of Benzoic Acid.

Graphviz Diagram: Hydrolysis Mechanism

Hydrolysis AcidCl 3-Methoxy-5-methylbenzoyl Chloride Transition Tetrahedral Intermediate AcidCl->Transition + H₂O Water H₂O (Nucleophile) Water->Transition Products 3-Methoxy-5-methylbenzoic Acid + HCl Transition->Products - Cl⁻

Caption: Mechanism of decomposition in protic solvents, regenerating the parent acid.

References

  • BLD Pharm. (2025). Product Data: 3-Methoxy-5-methylbenzoyl chloride (CAS 96227-40-6).[1][2][3][7] Retrieved from

  • ChemicalBook. (2025). 3-Methoxy-5-methylbenzoic acid (CAS 62089-34-3) Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2025). 3-Methoxybenzoyl chloride (CAS 1711-05-3) Physical Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Methoxy-5-methylbenzoyl chloride. Retrieved from

Sources

Strategic Synthesis of 3-Methoxy-5-methylbenzoyl Chloride: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-5-methylbenzoyl chloride is a critical acylating agent and building block in the synthesis of hybrid pharmacophores, particularly in the development of kinase inhibitors and GPCR ligands where the meta-substitution pattern provides essential steric and electronic modulation.

This technical guide deconstructs the synthesis into two phases: the robust preparation of the carboxylic acid precursor (3-Methoxy-5-methylbenzoic acid , CAS 62089-34-3) and its subsequent activation to the acid chloride. Unlike generic protocols, this guide prioritizes the Oxalyl Chloride/DMF method for its superior impurity profile compared to Thionyl Chloride, specifically for electron-rich aromatic systems.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the acyl chloride bond first, revealing the benzoic acid precursor. The meta-relationship between the methyl and methoxy groups suggests that direct electrophilic aromatic substitution on a simple benzene ring would be difficult to control (regioselectivity issues). Therefore, we utilize pre-functionalized aromatic scaffolds.

Strategic Disconnections[1]
  • C–Cl Disconnection: Standard acyl halide formation.

  • C–O Disconnection: Methylation of a phenol.

  • Precursor Selection: 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9) is the optimal starting material. It is commercially available and allows for a high-yielding, regioselective O-methylation.

Retrosynthesis Target Target: 3-Methoxy-5-methylbenzoyl chloride Acid Precursor: 3-Methoxy-5-methylbenzoic acid (CAS 62089-34-3) Target->Acid Acyl Chloride Formation Start Starting Material: 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9) Acid->Start O-Methylation (Williamson Ether)

Figure 1: Retrosynthetic logic prioritizing the commercially available 3-hydroxy-5-methylbenzoic acid scaffold.

Part 2: Synthesis of the Precursor (The Acid)[2][3]

While 3-Methoxy-5-methylbenzoic acid can be purchased, in-house synthesis is often required for isotopic labeling or cost reduction. The most reliable route involves a "Protect-Methylate-Hydrolyze" sequence to avoid methylating the carboxylic acid (forming the ester) which would require a subsequent hydrolysis anyway.

Protocol A: The Stepwise Methylation Route

Objective: Convert 3-Hydroxy-5-methylbenzoic acid to 3-Methoxy-5-methylbenzoic acid.

Step 1: Esterification (Protection)

To ensure clean O-methylation of the phenol, we first convert the acid to the methyl ester.

  • Reagents: Methanol (solvent/reactant), H₂SO₄ (cat).[1]

  • Conditions: Reflux, 8 hours.[1][2]

  • Yield Target: >95%.

Step 2: O-Methylation
  • Reagents: Methyl 3-hydroxy-5-methylbenzoate, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃.

  • Solvent: Acetone or DMF.

  • Mechanism: Sₙ2 substitution. The phenoxide ion generated by K₂CO₃ attacks the methylating agent.

  • Key Insight: Use of Acetone allows for easy filtration of inorganic salts (KI/K₂SO₄), whereas DMF requires an aqueous workup.

Step 3: Saponification (Hydrolysis)
  • Reagents: NaOH (aq), Methanol.

  • Conditions: Reflux, 2 hours, followed by acidification (HCl).

  • Product: 3-Methoxy-5-methylbenzoic acid .[3][4][5]

Data Summary: Precursor Synthesis
ParameterSpecificationNotes
Starting Material 3-Hydroxy-5-methylbenzoic acidCAS 585-81-9
Intermediate Methyl 3-methoxy-5-methylbenzoatePurify via recrystallization (Hexane/EtOAc)
Final Precursor 3-Methoxy-5-methylbenzoic acidCAS 62089-34-3
Typical Yield 85-90% (3 steps)White to off-white solid
Melting Point 138–140 °CVerify against standard

Part 3: Synthesis of the Target (The Acid Chloride)

This is the core technical operation. While Thionyl Chloride (SOCl₂) is cheap, it releases SO₂ and often requires distillation to remove impurities. For high-purity applications (drug discovery), Oxalyl Chloride ((COCl)₂) with catalytic DMF is the superior choice. It operates under milder conditions and produces volatile byproducts (CO, CO₂, HCl) that are easily removed.

The Mechanism: Vilsmeier-Haack Activation

The reaction does not proceed via direct attack of the carboxylic acid on oxalyl chloride. Instead, DMF acts as a catalyst, forming a reactive chloroiminium intermediate (Vilsmeier reagent).

Mechanism DMF DMF Inter Vilsmeier Intermediate (Active Species) DMF->Inter + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride Product Acid Chloride Inter->Product + Acid - DMF (Regenerated) - HCl Acid Carboxylic Acid Product->DMF Catalytic Cycle

Figure 2: The DMF catalytic cycle converts Oxalyl Chloride into the highly reactive Vilsmeier intermediate.

Detailed Experimental Protocol

Reagents:

  • 3-Methoxy-5-methylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (1–2 drops, catalytic)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/CO evolution.

  • Solvation: Charge the flask with 3-Methoxy-5-methylbenzoic acid and anhydrous DCM. The acid may not fully dissolve initially; this is normal.

  • Catalyst Addition: Add 1–2 drops of anhydrous DMF.

    • Critical Control Point: Do not add excess DMF. It can form a stable N-acyliminium salt that complicates workup.

  • Chlorination: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride dropwise via a syringe or addition funnel over 15 minutes.

    • Observation: Vigorous bubbling (gas evolution) will occur immediately.

  • Reaction: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Endpoint: The reaction mixture should become a clear, homogeneous solution, indicating the consumption of the insoluble acid.

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotary evaporator) to remove DCM and excess Oxalyl Chloride.

    • Azeotrope: To ensure complete removal of Oxalyl Chloride, add a small volume of dry Toluene and re-evaporate (repeat 2x).

  • Isolation: The resulting oil or low-melting solid is 3-Methoxy-5-methylbenzoyl chloride . It is usually used immediately in the next step (coupling) without further purification.

Part 4: Quality Control & Safety

Analytical Profile (Expected)
  • Appearance: Pale yellow oil or low-melting solid.

  • IR Spectroscopy:

    • Disappearance of broad -OH stretch (3300–2500 cm⁻¹).

    • Appearance of strong C=O stretch (Acid Chloride) at ~1770–1780 cm⁻¹ . (Distinct shift from Acid C=O at ~1690 cm⁻¹).

  • Reactivity Check: Treat a small aliquot with excess methanol. Analyze by TLC/LCMS; the product should instantly convert to the methyl ester (Methyl 3-methoxy-5-methylbenzoate).

Safety & Handling
  • Lachrymator: Acid chlorides are potent lachrymators. All operations must be performed in a fume hood.

  • Moisture Sensitivity: Hydrolyzes rapidly to release HCl. Store under inert atmosphere (Argon/Nitrogen).

  • Waste: Quench excess Oxalyl Chloride with methanol (carefully!) before disposal.

References

  • Preparation of 3-Methoxy-5-methylbenzoic acid (Precursor Synthesis)

    • Context: Describes the esterification and alkylation of hydroxy-benzoic acid deriv
    • Source: Rasayan Journal of Chemistry.
    • URL: (General Protocol Reference)

  • Mechanism of Acid Chloride Formation (Vilsmeier-Haack)

    • Context: Detailed mechanistic insight into the role of DMF in activating Oxalyl Chloride.[6]

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Acyl Substitution).
    • Verification:

  • Physical Properties & CAS Data

    • Context: Verification of CAS 62089-34-3 for the acid and general handling of methoxy-benzoyl chlorides.
    • Source: ChemicalBook / Sigma-Aldrich.
    • URL:

  • Industrial Application (Kinase Inhibitors)

    • Context: Usage of 3-methoxy-5-methylbenzoyl moieties in drug design (e.g., p38 MAP kinase inhibitors).
    • Source: P
    • URL:

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is a specialized acyl chloride derivative utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] As with all acyl chlorides, its utility is intrinsically linked to its high reactivity. This reactivity, however, also renders it susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the chemical stability of 3-Methoxy-5-methylbenzoyl chloride, details the mechanisms of its degradation, and establishes rigorous, field-proven protocols for its proper storage and handling to ensure its long-term integrity and maximize its synthetic utility.

The Chemical Nature and Inherent Reactivity

Understanding the stability of 3-Methoxy-5-methylbenzoyl chloride begins with its molecular structure. The compound features a benzoyl chloride moiety, which is highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an excellent electrophile and highly susceptible to nucleophilic attack.[3]

The primary pathway for degradation is the reaction with nucleophiles, the most ubiquitous of which is water. This process, known as hydrolysis, is often rapid and irreversible, converting the highly valuable acyl chloride into the corresponding, and often less reactive, carboxylic acid.[3][4]

Mechanism of Hydrolysis: A Self-Validating Concern

The hydrolysis of 3-Methoxy-5-methylbenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism. The causality behind this reaction underscores every storage and handling recommendation.

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon.[5] This breaks the C=O pi bond, pushing electrons onto the carbonyl oxygen and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the C=O double bond. Concurrently, the C-Cl bond breaks, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: A nearby base, typically another water molecule, removes a proton from the oxonium ion to yield the final products: the neutral 3-Methoxy-5-methylbenzoic acid and hydrochloric acid (HCl).[5][6]

This reaction is not only a degradation pathway but also a safety concern, as the evolution of corrosive HCl gas can build pressure in sealed containers and poses a respiratory hazard.[7]

Visualizing the Primary Degradation Pathway

The following diagram illustrates the irreversible hydrolysis of 3-Methoxy-5-methylbenzoyl chloride, the principal stability challenge.

Hydrolysis Reactant 3-Methoxy-5-methylbenzoyl Chloride Acid 3-Methoxy-5-methylbenzoic Acid Reactant->Acid Nucleophilic Addition-Elimination Water H₂O (Moisture) HCl Hydrochloric Acid (HCl) HandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_storage Storage & Cleanup A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Inert Atmosphere (Fume Hood, Schlenk Line) A->B C 3. Equilibrate Container to Room Temperature B->C D 4. Open Under Inert Gas (e.g., Argon flow) C->D E 5. Dispense Required Amount (Use dry, clean syringe/cannula) D->E F 6. Securely Reseal Container (Purge headspace with inert gas) E->F H 8. Quench & Dispose of Contaminated Materials Properly E->H After Use G 7. Return to 2-8°C Storage F->G

Caption: A logical workflow for handling moisture-sensitive reagents.

Experimental Protocol: Quality Control via Titration

For researchers using a batch of 3-Methoxy-5-methylbenzoyl chloride over an extended period, it is crucial to periodically assess its purity. A decline in purity, evidenced by a lower-than-expected concentration of the active acyl chloride, indicates degradation. This protocol provides a method to determine the molarity of the active compound.

Objective: To quantify the concentration of active 3-Methoxy-5-methylbenzoyl chloride by reacting it with a known excess of a nucleophile (benzylamine) and back-titrating the unreacted amine with standardized HCl.

Methodology:

  • Preparation of Reagents:

    • Prepare a standardized solution of ~1.0 M benzylamine in anhydrous toluene. Record the exact concentration.

    • Prepare a standardized aqueous solution of 0.5 M HCl. Record the exact concentration.

    • Prepare a 0.1% (w/v) solution of bromophenol blue indicator in ethanol.

  • Titration Procedure:

    • Under an inert atmosphere, accurately weigh ~200 mg of 3-Methoxy-5-methylbenzoyl chloride into a dry 100 mL Erlenmeyer flask. Record the exact weight.

    • Using a volumetric pipette, add exactly 10.00 mL of the standardized benzylamine solution to the flask.

    • Stopper the flask, swirl gently, and allow the reaction to proceed for 10 minutes at room temperature. The acyl chloride will react 1:2 with the amine (one equivalent for acylation, one to neutralize the resulting HCl).

    • Add 20 mL of deionized water and 3-4 drops of bromophenol blue indicator to the flask. The solution should be basic (blue).

    • Titrate the solution with the standardized 0.5 M HCl until the endpoint is reached (a sharp color change from blue to yellow).

    • Record the volume of HCl used.

    • Perform a blank titration by titrating 10.00 mL of the benzylamine solution with the 0.5 M HCl to determine the initial moles of amine.

  • Calculations:

    • Moles of Amine (Initial): (Volume of HCl for blank) x (Molarity of HCl)

    • Moles of Amine (Excess): (Volume of HCl for sample) x (Molarity of HCl)

    • Moles of Amine Reacted: (Moles of Amine Initial) - (Moles of Amine Excess)

    • Moles of Acyl Chloride: (Moles of Amine Reacted) / 2

    • Purity (%): [(Moles of Acyl Chloride) x (MW of Acyl Chloride)] / (Sample Weight) x 100

      • (MW of 3-Methoxy-5-methylbenzoyl chloride = 184.62 g/mol )

This self-validating protocol provides a reliable measure of the compound's integrity, ensuring that downstream synthetic applications are based on accurate stoichiometry.

Conclusion

The stability of 3-Methoxy-5-methylbenzoyl chloride is fundamentally governed by its susceptibility to hydrolysis. Its preservation is not a matter of chance but a direct result of rigorous adherence to protocols designed to mitigate this inherent reactivity. By implementing a storage strategy centered on cold, dry, and inert conditions, and by adopting a meticulous handling workflow, researchers can ensure the long-term viability and purity of this valuable synthetic intermediate. Regular quality control provides the ultimate validation of these procedures, safeguarding the integrity of complex, multi-step research and development programs.

References

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-5-methylbenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: 3,5-Dimethoxybenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzoyl chloride, 3-methoxy-2-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Retrieved from [Link]

Sources

Technical Guide: Purity Analysis of 3-Methoxy-5-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Methoxy-5-methylbenzoyl chloride (CAS: 1711-05-3 / Analogues) presents a specific challenge common to electrophilic acyl chlorides: kinetic instability in the presence of nucleophiles. Standard reverse-phase HPLC (utilizing aqueous mobile phases) causes rapid on-column hydrolysis, converting the analyte into its parent acid, 3-methoxy-5-methylbenzoic acid , thereby falsifying purity data.

This guide moves beyond generic methodologies to establish a self-validating analytical framework . We utilize In-Situ Derivatization for chromatographic purity and a Dual-Mode Potentiometric Titration for weight-based assay. These protocols ensure that the measured "impurity" is intrinsic to the sample, not an artifact of the analysis.

Part 1: Chemical Context & The Hydrolysis Challenge[1]

The core difficulty in analyzing 3-Methoxy-5-methylbenzoyl chloride is its high reactivity with moisture.

  • The Reaction:

    
    
    
  • The Analytical Artifact: If injected into a standard water/acetonitrile HPLC gradient, the chloride peak will disappear or broaden, co-eluting with the acid impurity.

Analytical Strategy Decision Matrix

The following logic gate determines the correct protocol based on the data requirement (Assay vs. Impurity Profiling).

AnalyticalStrategy Start Sample: 3-Methoxy-5-methylbenzoyl chloride Goal Define Analytical Goal Start->Goal Assay Goal: Absolute Purity (% w/w) Goal->Assay Profile Goal: Impurity Profiling (Area %) Goal->Profile MethodA Protocol A: Dual Potentiometric Titration (Acid-Base + Argentometric) Assay->MethodA Quantifies Active Content MethodB Protocol B: In-Situ Derivatization (HPLC-UV) Profile->MethodB Separates R-COCl from R-COOH MethodC Protocol C: GC-MS (Volatiles) Profile->MethodC Solvent/Reagent Residuals

Figure 1: Analytical Decision Matrix. Select Protocol A for bulk potency and Protocol B for impurity speciation.

Part 2: Protocol A - Quantitative Assay (Dual Potentiometric Titration)

Objective: Determine the exact weight-percent (% w/w) of the active acid chloride, distinguishing it from the hydrolyzed free acid impurity.

Principle:

  • Titration 1 (Total Acidity): Hydrolysis converts R-COCl to R-COOH + HCl. Titration with NaOH neutralizes both.

  • Titration 2 (Chloride Content): Argentometric titration measures only the Cl⁻ released from R-COCl.

  • Calculation: The difference allows mathematical resolution of Active Chloride vs. Free Acid.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Titrant 1: 0.1 N NaOH (Standardized).[1]

  • Titrant 2: 0.1 N AgNO₃ (Standardized).

  • Solvent: Acetone (HPLC Grade) / Water mixture (50:50).

  • Equipment: Automatic Potentiometric Titrator (e.g., Metrohm/Mettler) with combined glass pH electrode and Silver Ring electrode.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~200 mg of sample (

      
      ) into a titration beaker.
      
    • Add 50 mL of Acetone/Water (50:50).

    • Critical Step: Stir for 10 minutes to ensure complete hydrolysis . The solution must be homogenous.

  • Titration 1 (Acid-Base):

    • Titrate with 0.1 N NaOH to the potentiometric endpoint (inflection point).[2]

    • Record volume consumed (

      
      ).
      
    • Stoichiometry: 1 mole R-COCl consumes 2 moles NaOH. 1 mole R-COOH consumes 1 mole NaOH.

  • Titration 2 (Argentometric):

    • Prepare a fresh sample as above.

    • Acidify slightly with dilute nitric acid (

      
      ).
      
    • Titrate with 0.1 N AgNO₃ using the Silver Ring electrode.

    • Record volume consumed (

      
      ).
      
    • Stoichiometry: 1 mole R-COCl releases 1 mole Cl⁻.

Calculation Logic

[2]

Note: If


 (corrected for normality) > 

, the excess represents the Free Acid impurity.

Part 3: Protocol B - Impurity Profiling (Derivatization HPLC)

Objective: Chromatographic separation of the active chloride from impurities. Mechanism: We quench the acid chloride with Diethylamine (DEA) or Methanol to form a stable derivative (Amide or Ester) before injection.

Selected Derivative: Methyl Ester . Reasoning: Reaction with methanol is instantaneous, forms a stable ester (3-methoxy-5-methylbenzoate), and mimics the retention behavior likely seen in GC analysis. It provides a clean UV spectrum.

HPLC Conditions Table
ParameterSpecification
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Amide/Ester absorption) & 280 nm (Aromatic)
Column Temp 30°C
Injection Vol 5 µL
Derivatization Procedure (The "Quench" Method)
  • Diluent Preparation: HPLC Grade Methanol (Dry).

  • Sample Preparation:

    • Weigh 50 mg of 3-Methoxy-5-methylbenzoyl chloride into a 50 mL volumetric flask.

    • Immediately dilute to volume with Methanol.

    • Reaction:

      
      
      
    • Sonicate for 1 minute to ensure mixing.

    • Allow to stand for 5 minutes (Reaction is typically instantaneous).

  • Standard Preparation:

    • Prepare a standard of 3-Methoxy-5-methylbenzoic acid (the impurity) in Methanol.

    • Note: The acid will not esterify significantly under these mild conditions without a catalyst, allowing you to distinguish the "Active Chloride" (now Ester peak) from the "Free Acid" (Acid peak).

Derivatization Workflow Diagram

Derivatization RawSample Raw Sample (R-COCl + R-COOH Impurity) Reaction Reaction Vial (In-situ Esterification) RawSample->Reaction Reagent Reagent: Anhydrous Methanol Reagent->Reaction ProductA Methyl Ester (From R-COCl) Reaction->ProductA Main Path ProductB Free Acid (Unreacted Impurity) Reaction->ProductB Inert HPLC HPLC Injection (Gradient Elution) ProductA->HPLC ProductB->HPLC

Figure 2: Methanolysis Derivatization Pathway. The active chloride converts to the ester; the acid impurity remains an acid, ensuring chromatographic separation.

Part 4: Protocol C - GC-MS for Volatile Impurities

Objective: Detect residual solvents (Thionyl chloride, Toluene) and confirm the structure.

  • Inlet: Split mode (50:1).

  • Liner: Deactivated glass wool (Critical to prevent thermal degradation).

  • Solvent: Dichloromethane (DCM) derivatized with Methanol.

    • Procedure: Dissolve sample in MeOH first, then dilute with DCM. Injecting pure Acid Chloride into GC can damage the column phase (HCl generation).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Temp Program: 50°C (hold 2 min) -> 20°C/min -> 280°C (hold 5 min).

Part 5: Handling & Storage (Stability Assurance)

To maintain the purity validated by the methods above, strict adherence to storage protocols is required.

  • Moisture Exclusion: Store under Argon or Nitrogen atmosphere.

  • Temperature: Refrigerate (2-8°C).

  • Container: Teflon-lined caps are mandatory. HCl gas evolved from slow hydrolysis can corrode standard metal caps.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Acid Chloride properties and derivatization).

  • Sigma-Aldrich. Technical Bulletin: Handling and Storage of Acid Chlorides. (General handling protocols).

  • Kishore, K. et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization." Journal of Pharmaceutical and Biomedical Analysis. (Validates the methanol quench method).

  • Metrohm Application Bulletin. Potentiometric Titration of Acid Chlorides. (Source for Dual Titration methodology).

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Primary and Secondary Amines and Phenols using 3-Methoxy-5-methylbenzoyl Chloride as a Pre-Column Derivatizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the derivatization of primary and secondary amines, as well as phenolic compounds, using 3-methoxy-5-methylbenzoyl chloride prior to their quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Many target analytes, such as biogenic amines, pharmaceutical intermediates, and environmental contaminants, lack a suitable chromophore for sensitive UV detection in their native state. Pre-column derivatization with 3-methoxy-5-methylbenzoyl chloride introduces a benzoyl moiety, which imparts significant UV absorbance, thereby enhancing detection sensitivity. Furthermore, the derivatization increases the hydrophobicity of polar analytes, leading to improved retention and resolution on C18 columns. This application note details the principles of the derivatization reaction, a step-by-step protocol, and a representative HPLC method.

Introduction: The Rationale for Derivatization

Direct analysis of low molecular weight amines and phenols by HPLC-UV is often challenging due to their poor UV absorption and high polarity, which can result in inadequate chromatographic retention on reverse-phase columns.[1][2] Chemical derivatization is a widely employed strategy to overcome these limitations.[3] The ideal derivatizing agent should react rapidly and completely with the target analyte under mild conditions to form a stable, single derivative with high UV absorptivity.[4]

Benzoyl chloride and its substituted analogues are excellent reagents for this purpose, reacting with primary and secondary amines, phenols, and thiols through the well-established Schotten-Baumann reaction.[5][6] The introduction of the benzoyl group not only provides a strong chromophore for UV detection but also increases the non-polar character of the analyte, enhancing its interaction with the stationary phase in RP-HPLC.[2]

3-Methoxy-5-methylbenzoyl chloride offers a unique combination of features. The methoxy and methyl groups are electron-donating, which can influence the reactivity of the acyl chloride and the spectral properties of the resulting derivative. While specific application notes for this particular reagent are not widely available, the principles outlined herein are based on the well-documented use of other benzoyl chloride derivatives.[3][7]

The Derivatization Reaction: Mechanism and Key Considerations

The derivatization of amines and phenols with 3-methoxy-5-methylbenzoyl chloride is a nucleophilic acyl substitution reaction. The reaction is typically performed in a biphasic system or in the presence of a base, which serves to neutralize the hydrochloric acid byproduct and, in the case of phenols, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[3]

Reaction Scheme:

  • For Primary and Secondary Amines: R-NH₂ (or R₂NH) + 3-MeO-5-Me-C₆H₃COCl → 3-MeO-5-Me-C₆H₃CONH-R (or CONR₂) + HCl

  • For Phenols: Ar-OH + 3-MeO-5-Me-C₆H₃COCl → 3-MeO-5-Me-C₆H₃COO-Ar + HCl

The choice of base and solvent is critical for achieving optimal derivatization yield. An aqueous alkaline medium, such as a borate or carbonate buffer, is commonly used.[3] The reaction is often facilitated by the addition of a water-miscible organic solvent, like acetonitrile, which helps to solubilize the derivatizing agent.[1]

Experimental Protocols

Reagents and Materials
  • Analytes: Standard solutions of the target primary/secondary amines or phenols in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Derivatizing Reagent: 3-Methoxy-5-methylbenzoyl chloride solution (e.g., 10 mg/mL in dry acetonitrile). This reagent is moisture-sensitive and should be prepared fresh.

  • Base/Buffer: 0.1 M Borate buffer (pH 9.5) or 100 mM Sodium Carbonate solution.

  • Quenching Solution (Optional): A solution of a primary amine like glycine or a reagent like sodium glutamate can be used to react with excess derivatizing agent.

  • Extraction Solvent: A water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • HPLC Grade Solvents: Acetonitrile and water.

  • Solid Phase Extraction (SPE) Cartridges (Optional): C18 cartridges for sample cleanup.

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent HPLC analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_workup Work-up cluster_analysis Analysis Sample Analyte Solution (100 µL) Buffer Add Alkaline Buffer (e.g., Borate pH 9.5, 100 µL) Sample->Buffer 1. Reagent Add Derivatizing Reagent (3-Methoxy-5-methylbenzoyl chloride in ACN, 200 µL) Buffer->Reagent 2. React Vortex & Incubate (e.g., 60°C for 30 min) Reagent->React 3. Quench Quench Excess Reagent (Optional) React->Quench 4. Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract 5. Dry Evaporate Solvent Extract->Dry 6. Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute 7. Inject Inject into HPLC Reconstitute->Inject 8.

Caption: General workflow for derivatization and analysis.

Step-by-Step Derivatization Protocol
  • Sample Preparation: To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).

  • Addition of Derivatizing Agent: Add 200 µL of the 10 mg/mL 3-methoxy-5-methylbenzoyl chloride solution in acetonitrile.

  • Reaction: Vortex the mixture for 30 seconds. Incubate at 60°C for 30 minutes in a water bath or heating block.

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Isolation: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Note: For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary prior to derivatization.

HPLC Method and Parameters

The following table summarizes a representative set of HPLC parameters for the analysis of 3-methoxy-5-methylbenzoyl derivatives. Optimization will be required based on the specific analytes and their derivatives.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV detector is sufficient.
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for non-polar derivatives.
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Elution Start at 50% B, increase to 90% B over 15 min, hold for 5 min, then return to initial conditions.A gradient is recommended to elute derivatives with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength ~254 nm (scan for optimal wavelength)The benzoyl chromophore has strong absorbance in this region. The exact maximum should be determined experimentally.
Injection Volume 10-20 µL

Method Validation and Performance

A full method validation should be performed according to ICH guidelines, including an assessment of the following parameters[8]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The relationship between the concentration of the analyte and the detector response.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Inactive derivatizing reagent (hydrolyzed).Prepare fresh reagent solution. Store reagent under inert gas.
Incorrect pH of the reaction mixture.Ensure the pH of the buffer is in the optimal range (typically 9-11).
Multiple Peaks for a Single Analyte Incomplete reaction or side reactions.Optimize reaction time, temperature, and reagent concentration.
Instability of the derivative.Analyze the sample immediately after preparation or investigate derivative stability over time.
Poor Peak Shape Mismatch between reconstitution solvent and mobile phase.Reconstitute the sample in the initial mobile phase.
Column overload.Reduce the injection volume or sample concentration.

Conclusion

3-Methoxy-5-methylbenzoyl chloride is a promising derivatizing agent for the HPLC-UV analysis of primary and secondary amines and phenols. The derivatization protocol is straightforward and results in derivatives with enhanced UV detectability and improved chromatographic properties. The methodology presented in this application note provides a solid starting point for the development of robust and sensitive analytical methods for a wide range of analytes in various matrices. As with any analytical method, optimization of both the derivatization and chromatographic conditions is essential to achieve the desired performance for specific applications.

References

  • Wong, J.-M. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 78–90. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Wong, J.-M. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals. Journal of Chromatography A. Available at: [Link]

  • AWS. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Retrieved from [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of DABCO. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 3,5- dimethyl benzoyl chlorides.
  • Quora. (2024). What is the difference in the reaction of benzoyl chloride with phenols and anilines?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

  • Ghosh, S., & Das, J. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International, 2010, 743186. Available at: [Link]

Sources

Advanced Application Note: Catalytic Strategies for 3-Methoxy-5-methylbenzoyl Chloride Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3-Methoxy-5-methylbenzoyl chloride is a versatile electrophilic building block used extensively in the synthesis of kinase inhibitors (e.g., IGF-1R antagonists) and resorcinol-based natural products. Its reactivity is governed by a unique electronic push-pull system:

  • 3-Methoxy Group: Exerts a (-I) inductive effect that activates the carbonyl carbon, while its (+M) resonance effect stabilizes the acylium ion intermediate during Friedel-Crafts reactions.

  • 5-Methyl Group: Provides weak electron donation (+I), modulating the lipophilicity and steric profile without significantly deactivating the electrophilic center.

This guide moves beyond standard textbook procedures, offering optimized catalytic protocols that account for the Lewis basicity of the methoxy substituent and the steric demands of the 3,5-substitution pattern.

Key Physical Data
PropertyValueNote
CAS Number 96227-40-6Verified Identifier
Molecular Weight 184.62 g/mol
Physical State Liquid / Low-melting solidMoisture Sensitive
Storage 2–8°C, Inert AtmosphereHydrolyzes to acid on air exposure

Module A: Nucleophilic Acyl Substitution (Amidation)

Application: Synthesis of amide-linked bioactive scaffolds (e.g., Pyrazine-based inhibitors).

The Challenge

While standard bases (Et3N, DIPEA) can drive amidation, they often lead to slow kinetics with electron-deficient anilines or sterically hindered amines. The 3-methoxy group on the benzoyl ring can also form weak hydrogen bond networks that retard nucleophilic attack.

The Solution: Nucleophilic Catalysis with DMAP

4-Dimethylaminopyridine (DMAP) acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is roughly


 times more reactive than the parent acid chloride.
Protocol 1: High-Efficiency Amidation

Reagents:

  • Substrate: 3-Methoxy-5-methylbenzoyl chloride (1.1 equiv)

  • Nucleophile: Target Amine (1.0 equiv)

  • Base: Triethylamine (1.2 equiv) – Acts as the proton sponge

  • Catalyst: DMAP (5–10 mol%)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with the Amine (1.0 equiv), Triethylamine (1.2 equiv), and DMAP (0.05 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the mixture to 0°C. Add 3-Methoxy-5-methylbenzoyl chloride (1.1 equiv) dropwise over 10 minutes. Rationale: Controls exotherm and prevents bis-acylation.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Validation (TLC): Check for disappearance of the amine. If the acid chloride is consumed but amine remains, add 0.1 equiv more acid chloride.

  • Work-up: Quench with sat. NaHCO3 (removes unreacted acid chloride as the acid salt). Wash organic layer with 1M HCl (removes DMAP and Et3N). Dry over Na2SO4 and concentrate.

Mechanistic Visualization (DMAP Cycle)

DMAP_Cycle Start 3-Methoxy-5-methylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Highly Reactive) Start->Intermediate Nucleophilic Attack DMAP DMAP Catalyst DMAP->Intermediate enters cycle Product Final Amide Product Intermediate->Product Amine Attack Amine Target Amine (Nucleophile) Amine->Product Product->DMAP Catalyst Regeneration Base Et3N (Base) Salt Et3N·HCl Base->Salt Scavenges HCl

Caption: The DMAP catalyst attacks the acid chloride to form a reactive salt, which is then intercepted by the amine, regenerating DMAP.

Module B: Friedel-Crafts Acylation (Ketone Synthesis)

Application: Construction of benzophenone derivatives.[1]

The Challenge

Traditional aluminum chloride (


) catalysis is problematic for methoxy-substituted acid chlorides. The Lewis acidic aluminum coordinates strongly to the methoxy oxygen (Lewis base), requiring stoichiometric amounts of catalyst (>2.0 equiv) and often leading to demethylation (cleavage of the methyl ether) under harsh conditions.
The Solution: Lanthanide/Metal Triflate Catalysis

Indium(III) Triflate (


)  or Scandium(III) Triflate (

)
are water-tolerant, mild Lewis acids that activate the carbonyl without strongly coordinating to the methoxy ether oxygen. They can be used in catalytic amounts (1-5 mol%).
Protocol 2: "Green" Catalytic Acylation

Reagents:

  • Acylating Agent: 3-Methoxy-5-methylbenzoyl chloride (1.0 equiv)

  • Arene Substrate: Electron-rich aromatic (e.g., Anisole, Xylene) (1.2 equiv or solvent)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Nitromethane (CH3NO2) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In a dry vial, dissolve

    
     (5 mol%) in the solvent.
    
  • Activation: Add 3-Methoxy-5-methylbenzoyl chloride. Stir for 5 minutes to generate the acylium species.

  • Coupling: Add the Arene substrate. Heat to 50–80°C depending on the nucleophilicity of the arene.

  • Monitoring: Monitor by HPLC or GC. The reaction is typically cleaner than AlCl3 routes.

  • Work-up: Cool to RT. Quench with water.[2] Extract with Ethyl Acetate.[2] The catalyst stays in the aqueous phase and can potentially be recovered.

Catalyst Decision Matrix

FC_Catalyst Root Select F-C Catalyst Substrate Arene Sensitivity? Root->Substrate Robust Robust Substrate (e.g., Benzene) Substrate->Robust Sensitive Sensitive/Methoxy Groups Present Substrate->Sensitive AlCl3 AlCl3 (Stoichiometric) Risk: Demethylation Robust->AlCl3 InOTf In(OTf)3 (Catalytic) Safe for -OMe Sensitive->InOTf

Caption: Decision tree for selecting the optimal Lewis Acid based on substrate sensitivity.

Module C: Palladium-Catalyzed Cross-Coupling

Application: Synthesis of unsymmetrical ketones via Suzuki-Miyaura type coupling (Acid Chloride + Boronic Acid).

The Challenge

Direct reaction of acid chlorides with organometallics (Grignard/Lithium) often leads to tertiary alcohols (double addition). Transmetallation to milder metals (Cu, Zn) is one route, but Pd-catalysis offers broader functional group tolerance.

The Solution: Anhydrous Pd-Catalyzed Acylation

Using a phosphine-free or bulky-phosphine palladium catalyst allows the oxidative addition of the C-Cl bond while preventing decarbonylation.

Protocol 3: Pd-Catalyzed Ketone Synthesis

Reagents:

  • Electrophile: 3-Methoxy-5-methylbenzoyl chloride (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    /
    
    
  • Base:

    
     (dry, 2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inerting: Purge reaction vessel with Argon/Nitrogen.

  • Mixing: Add Boronic Acid, Base, and Pd-catalyst. Add Toluene.

  • Addition: Add 3-Methoxy-5-methylbenzoyl chloride via syringe.

  • Reaction: Heat to 80–100°C.

  • Mechanism Note: The base activates the boronic acid to a boronate, facilitating transmetallation to the [Acyl-Pd-Cl] intermediate.

  • Work-up: Filter through Celite (removes Pd black). Concentrate and purify via flash chromatography.

References

  • Synthesis of IGF-1R Inhibitors: European Patent EP 1 732 898 B1. "Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives." (Demonstrates the use of 3-methoxy-5-methylbenzoyl chloride in medicinal chemistry).

  • Friedel-Crafts Catalysis: Lerebours, R., & Wolf, C.[1][3] (2005).[3][4] "Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides." Journal of Organic Chemistry. (Discusses alternatives to AlCl3 for acid chlorides).

  • Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005).[3][4] "Amide bond formation and peptide coupling." Tetrahedron. (Comprehensive review of amidation strategies including DMAP catalysis).

  • Indium Triflate Catalysis: Frost, C. G., et al. (2000).[5] "Indium(III) triflate as a Lewis acid catalyst for Friedel-Crafts acylation." Tetrahedron Letters. (Establishes the protocol for methoxy-tolerant acylation).

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-5-methylbenzoyl chloride (CAS No. 50877-34-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile acylating agent. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during its use. Our goal is to provide you with the causal understanding needed to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic outcomes.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial queries regarding the handling, stability, and fundamental reactivity of 3-Methoxy-5-methylbenzoyl chloride.

Question: My new bottle of 3-Methoxy-5-methylbenzoyl chloride is fuming upon opening. Is it degrading?

Answer: No, this is a characteristic property of most benzoyl chlorides and is not necessarily a sign of degradation. The fuming is due to the reaction of the highly reactive acyl chloride with atmospheric moisture, which produces hydrochloric acid (HCl) gas.[1][2] However, this observation underscores the critical need for handling the reagent under strictly anhydrous conditions to prevent hydrolysis, which is the primary non-productive side reaction.

Question: What are the ideal storage conditions for this reagent?

Answer: To ensure longevity and reactivity, 3-Methoxy-5-methylbenzoyl chloride should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated. Storing it in a desiccator can provide an additional layer of protection against ambient moisture. Slow decomposition in sealed containers can build pressure, so periodic venting may be necessary for long-term storage.[3]

Question: Can I monitor my reaction using Thin Layer Chromatography (TLC)? My TLC plate shows only my starting material spot, even though the reaction should be proceeding.

Answer: Monitoring the disappearance of an acyl chloride on a standard silica TLC plate can be misleading. Silica gel is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride back to its corresponding carboxylic acid (3-methoxy-5-methylbenzoic acid) directly on the plate.[4] The starting carboxylic acid and the hydrolyzed acyl chloride will have very similar Rf values, making it appear as if no reaction has occurred.

Pro-Tip: To confirm the formation of the acyl chloride, quench a small aliquot of the reaction mixture with a nucleophile like methanol. Then, run a TLC of this quenched sample. The appearance of a new, less polar spot corresponding to the methyl ester confirms that the acyl chloride was present and reactive.[4]

Section 2: Troubleshooting Guide for Common Synthetic Applications

This core section provides in-depth, scenario-based troubleshooting for common reactions involving 3-Methoxy-5-methylbenzoyl chloride.

Acylation of Amines and Alcohols (Amide/Ester Formation)

This is one of the most frequent applications, typically performed under conditions like the Schotten-Baumann reaction.[1]

Problem: My amidation/esterification reaction has a low yield, and I've isolated a significant amount of 3-methoxy-5-methylbenzoic acid from the reaction mixture.

Probable Cause: The primary culprit is the hydrolysis of the acyl chloride by water present in the reaction system. Water can be introduced through wet solvents, reagents (especially amines, which can be hygroscopic), or glassware. Water acts as a competing nucleophile, converting the acyl chloride to the unreactive carboxylic acid.[2]

Causality Diagram: Competing Nucleophilic Attack The following diagram illustrates the desired reaction pathway versus the hydrolysis side reaction.

G reagent 3-Methoxy-5-methylbenzoyl Chloride (Acyl Donor) product Desired Product (Amide / Ester) reagent->product Desired Pathway (Productive) side_product Side Product (Carboxylic Acid) reagent->side_product Side Reaction (Non-Productive) nucleophile Primary Nucleophile (Amine / Alcohol) nucleophile->product water Competing Nucleophile (Water) water->side_product

Caption: Desired vs. undesired reaction pathways.

Troubleshooting Protocol & Rationale:

  • Rigorous Drying of Apparatus: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere. Rationale: Removes adsorbed water from glass surfaces.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like DCM and THF should be dried over appropriate agents (e.g., CaH₂ for DCM, Na/benzophenone for THF). Rationale: Solvents are a major source of water contamination.

  • Reagent Dehydration: Dry liquid amines/alcohols over KOH or BaO followed by distillation. If using an amine salt, ensure it is rigorously dried under vacuum. Rationale: Amines are often hygroscopic and can introduce significant amounts of water.

  • Reaction Setup: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). Add reagents via syringe through rubber septa. Rationale: Prevents atmospheric moisture from entering the reaction flask during the experiment.

Friedel-Crafts Acylation

In Friedel-Crafts reactions, 3-Methoxy-5-methylbenzoyl chloride is used to introduce the acyl group onto an aromatic ring, a key C-C bond-forming reaction.[5][6]

Problem: The Friedel-Crafts acylation of my electron-rich aromatic substrate is giving a complex mixture of products, or I am recovering my substrate unchanged.

Probable Causes & Solutions:

  • Stoichiometric Catalyst Requirement: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (or slight excess) of the Lewis acid catalyst (e.g., AlCl₃). The product ketone is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[6] If you use a catalytic amount, the reaction will stall after a small conversion.

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acyl chloride. The complex is then hydrolyzed during aqueous workup to release the final product.

  • Substrate/Product Degradation: The combination of an electron-donating methoxy group on the acyl chloride and potentially activating groups on your substrate can make the system highly reactive. Strong Lewis acids like AlCl₃ can catalyze undesired side reactions, such as polymerization or rearrangement of sensitive substrates.

    • Solution: Switch to a milder Lewis acid. The choice of catalyst can significantly impact the outcome.

      Lewis Acid Relative Activity Typical Use Case
      AlCl₃ Very Strong General purpose, for less reactive arenes.
      FeCl₃ Strong Effective alternative to AlCl₃.
      ZnCl₂ Moderate Good for moderately activated arenes.[7]

      | BF₃·OEt₂ | Mild | Useful for acid-sensitive substrates. |

  • Deactivation by Acyl Group: The newly introduced acyl group is strongly deactivating, which prevents further acylation of the product.[8][9] This is an advantage, but it means the reaction conditions must be robust enough to drive the initial reaction to completion.

Troubleshooting Workflow: Friedel-Crafts Acylation

G start Start: Low Yield in Friedel-Crafts Acylation q1 Is [AlCl₃] ≥ 1.1 eq? start->q1 a1_no Action: Increase AlCl₃ to 1.1 - 1.3 eq. q1->a1_no No a1_yes Check Substrate/Product Stability q1->a1_yes Yes end Outcome: Optimized Reaction a1_no->end q2 Is Substrate Acid-Sensitive? a1_yes->q2 a2_yes Action: Use Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) q2->a2_yes Yes a2_no Action: Check Reaction Temperature & Time q2->a2_no No a2_yes->end a2_no->end

Caption: Stepwise troubleshooting for Friedel-Crafts acylation.

Section 3: Advanced Protocol - Anhydrous Esterification

This section provides a field-proven, step-by-step protocol for the esterification of a primary alcohol, designed to proactively minimize the side reactions discussed above.

Objective: To synthesize an ester from 3-Methoxy-5-methylbenzoyl chloride and a generic primary alcohol (R-OH) with >95% yield.

Materials:

  • 3-Methoxy-5-methylbenzoyl chloride (1.0 eq)

  • Primary Alcohol (R-OH) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq, freshly distilled from CaH₂)

  • Oven-dried, septum-capped round-bottom flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

Protocol:

  • Apparatus Preparation: Assemble the reaction flask, condenser, and inert gas inlet. Flame-dry the entire setup under vacuum and backfill with inert gas. Allow to cool to room temperature.

  • Reagent Preparation: Dissolve the primary alcohol (1.2 eq) in anhydrous DCM in the reaction flask. Add the freshly distilled triethylamine (1.5 eq) via syringe. Cool the mixture to 0 °C in an ice bath. Rationale: Cooling controls the initial exothermic reaction upon adding the acyl chloride. TEA acts as an acid scavenger for the HCl byproduct, preventing potential acid-catalyzed side reactions.[10]

  • Acyl Chloride Addition: Prepare a solution of 3-Methoxy-5-methylbenzoyl chloride (1.0 eq) in a separate, dry flask with anhydrous DCM. Using a syringe, add this solution dropwise to the stirring alcohol/amine mixture at 0 °C over 15-20 minutes. Rationale: Slow addition prevents a rapid temperature increase and minimizes the formation of symmetrical anhydride byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by quenching aliquots with methanol and analyzing by TLC/LC-MS as described in Section 1.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove residual TEA), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product via column chromatography on silica gel or distillation as required.

References

  • BenchChem. Effect of benzyl chloride impurities on reaction outcome.
  • BenchChem.
  • PubChem. Benzoyl chloride. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]

  • Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Link]

  • Odyssey Organics. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • dos Santos, et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF. [Link]

  • Quora. What is the full reaction mechanism for benzyl chloride + NaOH? [Link]

  • Chemguide. Friedel-Crafts acylation of benzene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Martí Gimeno, T., et al. (2024). Friedel–Crafts acylation of different arenes with benzoyl chloride using choline chloride : zinc chloride (1 : 2). ResearchGate. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.
  • ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed? [Link]

  • Reddit. Am I going in the right direction? : r/chemhelp. [Link]

  • Google Patents. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
  • Chegg.com. Solved In the following reaction between benzoyl chloride... [Link]

  • Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. [Link]

  • Chemsrc. 3-Methoxybenzoyl chloride | CAS#:1711-05-3. [Link]

Sources

Optimizing reaction conditions for 3-Methoxy-5-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Methoxy-5-methylbenzoyl Chloride Synthesis

Introduction: The Chemical Context

You are synthesizing 3-Methoxy-5-methylbenzoyl chloride , a critical intermediate often used in the development of kinase inhibitors and agrochemicals. This molecule features an electron-donating methoxy group and a weakly activating methyl group in a meta relationship.

While the formation of benzoyl chlorides is a standard transformation, this specific substitution pattern presents unique challenges:

  • Electronic Activation: The methoxy group increases the electron density of the carbonyl carbon, potentially making the acid slightly less electrophilic during the initial attack but stabilizing the resulting acylium ion.

  • Stability Risks: The methoxy ether linkage is robust but can be susceptible to cleavage (demethylation) under harsh acidic conditions or in the presence of Lewis acid impurities (e.g., metal ions from steel reactors) at high temperatures.

This guide prioritizes purity profile and process safety over raw yield.

Module 1: Reagent Selection & Strategy

We recommend two primary routes. Choose based on your scale and purity requirements.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride
FeatureMethod A: Oxalyl Chloride

Method B: Thionyl Chloride

Primary Use Case Research / High Purity (<100g) Scale-up / Cost-Efficiency (>100g)
Reaction Temp 0°C to Room Temperature (Mild)Reflux (80°C+) (Harsh)
Byproducts

,

,


,

Purification Evaporation usually sufficientDistillation often required
Risk Profile Low thermal degradation risk.Risk of darkening/tars at high temp.
Catalyst DMF (Essential) DMF (Optional but recommended)

Recommendation: For initial optimization and drug discovery applications, Method A (Oxalyl Chloride) is the "Gold Standard" due to milder conditions that preserve the methoxy ether linkage.

Module 2: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride)

Target: High purity for immediate use in coupling reactions.

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) under Argon/Nitrogen atmosphere.

  • Solvation: Suspend 3-Methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 5-10 volumes).

    • Note: The acid may not fully dissolve initially.

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (1-2 drops per 10 mmol).

    • Mechanism:[1][2][3][4] DMF reacts with

      
       to form the active Vilsmeier-Haack chloroiminium species (See Diagram 1).
      
  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise over 15-30 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Endpoint: Solution should become clear and gas evolution ceases.

  • Workup: Concentrate in vacuo. To remove residual HCl and oxalyl chloride, perform an azeotropic distillation : add anhydrous toluene (2x) and re-evaporate.

Protocol B: The Scale-Up Route (Thionyl Chloride)

Target: Large batches where distillation is feasible.

  • Setup: RBF with a reflux condenser and a caustic scrubber (NaOH trap) for

    
    /
    
    
    
    off-gassing.
  • Mixing: Add 3-Methoxy-5-methylbenzoic acid (1.0 eq) to neat Thionyl Chloride (3.0 - 5.0 eq) .

  • Heating: Heat to reflux (~75-80°C) for 2-3 hours.

    • Critical Control: Do not overheat.[5] Darkening indicates decomposition.

  • Purification: Remove excess

    
     via vacuum distillation. The product, 3-Methoxy-5-methylbenzoyl chloride, typically boils between 125-135°C at 15 mmHg  (estimate based on analogs).
    

Module 3: Technical Visualization

Diagram 1: The Catalytic Engine (DMF Mechanism)

Understanding why DMF is required for the Oxalyl Chloride method.[6]

DMF_Catalysis DMF DMF (Catalyst) Inter1 Imidoyl Chloride (Active Vilsmeier Reagent) DMF->Inter1 + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride (Reagent) Oxalyl->Inter1 Complex Activated Acyl-DMF Complex Inter1->Complex + Acid Byproducts Gases: CO, CO2, HCl Inter1->Byproducts Acid 3-Methoxy-5-methyl benzoic acid Acid->Complex Complex->DMF Regenerated Product 3-Methoxy-5-methyl benzoyl chloride Complex->Product + Cl-

Caption: DMF reacts with Oxalyl Chloride to form a highly reactive chloroiminium species, which activates the carboxylic acid and regenerates DMF.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black. Is the product ruined?

  • Diagnosis: This usually indicates polymerization or "charring" of the methoxy group, likely caused by excessive heat or the presence of metal impurities (acting as Lewis acids) in the thionyl chloride method.

  • Corrective Action:

    • Switch to the Oxalyl Chloride/DCM method (Room Temp).

    • If using

      
      , ensure you are using glass-lined equipment  and high-purity reagents.
      
    • Purify the dark oil via vacuum distillation; the monomeric acid chloride should distill over as a clear/pale yellow liquid.

Q2: I see incomplete conversion by TLC/LCMS after 4 hours.

  • Diagnosis: The "Vilsmeier" active species might not have formed, or the acid insolubility is hindering kinetics.

  • Corrective Action:

    • Add more DMF: The reaction is catalytic, but if moisture was present, the initial catalyst may have been quenched. Add another 1-2 drops.

    • Check Reagent Quality: Oxalyl chloride hydrolyzes over time. If the bottle is old, use fresh reagent.

    • Solvent Switch: If using hexanes/ether, switch to DCM or Chloroform to improve solubility of the intermediate.

Q3: The product solidifies or precipitates white crystals upon storage.

  • Diagnosis: This is likely Hydrolysis back to the benzoic acid due to moisture ingress.

  • Corrective Action:

    • Acid chlorides are moisture scavengers. Store under inert gas (Argon) in a desiccator.

    • Re-activation: You can often "rescue" the material by refluxing it in thionyl chloride again, then removing the reagent, provided no other degradation occurred.

Q4: Can I use this acid chloride directly without distillation?

  • Answer: Yes, if using Method A (Oxalyl Chloride) . The byproducts (

    
    , 
    
    
    
    ,
    
    
    ) are gases.[7][8] Once you remove the solvent and trace excess reagent via azeotrope (toluene), the residue is typically >95% pure and suitable for acylation.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Incomplete Conversion? Start->Q1 Q2 Dark Color / Tars? Start->Q2 Q3 White Solid Forming? Start->Q3 A1 1. Check DMF (Add fresh) 2. Check Solvent Dryness 3. Increase Time Q1->A1 A2 1. Reduce Temp 2. Switch to Oxalyl Chloride 3. Distill Product Q2->A2 A3 Hydrolysis Detected. Reflux in SOCl2 to salvage or Recrystallize Acid. Q3->A3

Caption: Rapid diagnostic flow for common synthesis anomalies.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • BenchChem. (2025).[7][8] Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.

  • Sigma-Aldrich. (n.d.). 3-Methoxybenzoyl chloride Product Specification & Safety Data Sheet.

  • ChemicalBook. (2017). Synthesis of 3-Methylbenzoyl chloride (Patent CN107417518).

Sources

Technical Support Center: Troubleshooting Incomplete Friedel-Crafts Acylation of 3-Methoxy-5-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Friedel-Crafts acylation of substituted benzoyl chlorides. This resource is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete conversion, particularly with substrates like 3-methoxy-5-methylbenzoyl chloride. Here, we delve into the mechanistic nuances and provide actionable troubleshooting strategies to enhance reaction efficiency and product yield.

Troubleshooting Guide: Diagnosis and Resolution of Incomplete Conversion

This section addresses the most common issues leading to stalled or incomplete Friedel-Crafts acylation reactions in a practical question-and-answer format.

Question 1: My acylation reaction with 3-methoxy-5-methylbenzoyl chloride is stalling, leaving a significant amount of starting material. What are the likely causes?

Answer:

Incomplete conversion in the Friedel-Crafts acylation of a substituted benzoyl chloride like 3-methoxy-5-methylbenzoyl chloride can stem from several factors, often related to catalyst activity, substrate reactivity, and reaction conditions. The primary culprits to investigate are:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is susceptible to deactivation by moisture.[1] Even trace amounts of water in the solvent or on the glassware can hydrolyze the catalyst, diminishing its activity. Additionally, the methoxy group on your benzoyl chloride, while activating, can also chelate with the Lewis acid, potentially reducing its efficacy.

  • Steric Hindrance: The methyl and methoxy groups on the benzoyl chloride, particularly their positions, can sterically hinder the approach of the aromatic substrate to the acylium ion intermediate. While Friedel-Crafts acylations are generally less susceptible to steric hindrance than alkylations, it can still play a role, especially with bulky aromatic substrates.[2]

  • Insufficient Catalyst Loading: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone.[3] This complex is often stable under the reaction conditions, effectively sequestering the catalyst.[3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is typically required to drive the reaction to completion.[3]

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[4]

  • Poor Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates, and it can influence the reaction pathway.[5] For instance, polar solvents like nitrobenzene can sometimes facilitate the reaction by keeping intermediates soluble, whereas non-polar solvents might lead to precipitation and incomplete reaction.[5]

Question 2: How can I mitigate catalyst deactivation to improve my reaction yield?

Answer:

Ensuring the activity of your Lewis acid catalyst is paramount for a successful acylation. Here are key experimental practices to implement:

  • Rigorous Anhydrous Conditions: All glassware should be thoroughly dried, either by flame-drying under vacuum or oven-drying overnight.[6] Solvents must be freshly distilled from an appropriate drying agent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]

  • Catalyst Quality and Handling: Use a fresh, high-purity grade of the Lewis acid. Aluminum chloride, for example, can degrade upon storage. Handle the catalyst quickly in a glovebox or under a stream of inert gas to minimize exposure to air.

  • Incremental Addition of Catalyst: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.

Question 3: I suspect steric hindrance is a factor. How can I address this?

Answer:

While you cannot change the inherent structure of your reactants, you can adjust the reaction conditions to minimize steric effects:

  • Choice of Lewis Acid: Some Lewis acids are bulkier than others. Consider screening different Lewis acids. For instance, if you are using AlCl₃, you might explore others like FeCl₃ or ZnCl₂ which could have different coordination properties and steric profiles.[7][8]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier. However, this must be balanced against the potential for side reactions.

  • Solvent Selection: The choice of solvent can influence the solvation of the reacting species and potentially alter the effective steric bulk. Experimenting with different solvents, from non-polar (like dichloromethane or carbon disulfide) to more polar options (like nitrobenzene), may be beneficial.[5]

Question 4: What is the optimal catalyst loading for this type of reaction, and how should it be added?

Answer:

As a general rule, for Friedel-Crafts acylations, at least one equivalent of the Lewis acid catalyst per equivalent of the acylating agent is required.[3] This is because the catalyst forms a complex with the ketone product.[3] To ensure the reaction goes to completion, a slight excess (e.g., 1.1 to 1.2 equivalents) is often recommended.

The order of addition is also critical. Typically, the Lewis acid is added to the solvent, followed by the slow, dropwise addition of the acyl chloride to form the acylium ion intermediate.[9] The aromatic substrate is then added, also in a controlled manner, to the pre-formed electrophile.[10] This sequence helps to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid anhydride instead of an acyl chloride for this reaction? A1: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions. The choice between an acyl chloride and an anhydride often depends on availability, cost, and the specific reactivity of the substrate. Anhydrides may sometimes require slightly more forcing conditions.

Q2: How can I monitor the progress of my reaction to determine if it has gone to completion? A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the reactants and the appearance of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[11][12]

Q3: My workup procedure seems to be causing product loss. What is a reliable method for isolating the acylated product? A3: A standard workup for a Friedel-Crafts acylation involves carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated hydrochloric acid.[10] This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.[13] The product is then extracted into an organic solvent, washed with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and then with brine.[10] After drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtering, the solvent can be removed under reduced pressure.[10]

Q4: Are there any alternative, "greener" catalysts for this type of acylation? A4: Yes, there is growing interest in developing more environmentally friendly catalysts for Friedel-Crafts reactions. Solid acid catalysts, such as zeolites and certain metal oxides, have shown promise as reusable and less corrosive alternatives to traditional Lewis acids. Metal triflates are also being explored as water-tolerant Lewis acid catalysts.[14]

Visualizing the Process

Experimental Workflow for Acylation

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Dry Glassware prep2 Purge with Inert Gas (N2/Ar) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 reac1 Add Lewis Acid (e.g., AlCl3) prep3->reac1 reac2 Cool to 0°C reac1->reac2 reac3 Slowly add 3-Methoxy-5-methylbenzoyl chloride reac2->reac3 reac4 Slowly add Aromatic Substrate reac3->reac4 reac5 Warm to Room Temp / Heat reac4->reac5 work1 Quench with Ice/HCl reac5->work1 work2 Extract with Organic Solvent work1->work2 work3 Wash (NaHCO3, Brine) work2->work3 work4 Dry & Evaporate work3->work4 work5 Purify (Chromatography/Recrystallization) work4->work5 end end work5->end Final Product

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Troubleshooting Logic Flow

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate/Reagent Issues start Incomplete Conversion? cat1 Check for Moisture Contamination start->cat1 Yes cond1 Optimize Temperature start->cond1 Yes sub1 Consider Steric Hindrance start->sub1 Yes cat2 Increase Catalyst Loading (>1 eq.) cat1->cat2 cat3 Verify Catalyst Quality cat2->cat3 success Improved Conversion cat3->success cond2 Screen Different Solvents cond1->cond2 cond3 Check Reactant Purity cond2->cond3 cond3->success sub2 Evaluate Aromatic Substrate Reactivity sub1->sub2 sub2->success

Caption: A decision tree for troubleshooting incomplete acylation.

Key Experimental Parameters Summary

ParameterRecommendationRationale
Catalyst Loading 1.1 - 1.2 equivalentsTo compensate for complexation with the ketone product.[3]
Reaction Temperature Start at 0°C, then warm to RT or heatControls initial exotherm and allows for optimization.[4]
Solvent Anhydrous, non-coordinating (e.g., DCM, DCE)Prevents catalyst deactivation and side reactions.[5]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture and oxygen.[6]
Order of Addition Solvent -> Lewis Acid -> Acyl Chloride -> SubstratePre-forms the acylium ion and minimizes side reactions.[9][10]

Detailed Experimental Protocol

This protocol provides a general guideline for the acylation of an aromatic substrate with 3-methoxy-5-methylbenzoyl chloride.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under vacuum.

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • To the reaction flask, add anhydrous dichloromethane (or another suitable solvent).

    • In a separate, dry flask, prepare a solution of 3-methoxy-5-methylbenzoyl chloride in anhydrous dichloromethane.

    • Charge the addition funnel with a solution of the aromatic substrate in anhydrous dichloromethane.

    • Cool the reaction flask to 0°C using an ice-water bath.

    • Carefully add aluminum chloride (1.1 eq.) to the stirred solvent in the reaction flask.

    • Slowly add the 3-methoxy-5-methylbenzoyl chloride solution from the separate flask to the reaction mixture over 15-20 minutes.

    • Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the acylium ion.

    • Add the aromatic substrate solution from the addition funnel dropwise over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Gentle heating may be required depending on the substrate's reactivity.

    • Monitor the reaction progress by TLC or another suitable analytical method.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Transfer the quenched mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional portions of dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired acylated product.

References

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]

  • Kedrowski, B. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Reddit. (2022).
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.
  • Unknown. (n.d.).
  • ACS Omega. (2020).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • RSC Publishing. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing.
  • ResearchGate. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Unknown. (2018).
  • Quora. (2017). What is the function of AlCl3 in the Friedel-Crafts reaction? Quora.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Filo. (2026).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • YouTube. (2017).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts.
  • Request PDF. (2025).
  • Unknown. (n.d.).
  • ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Reddit. (2022).
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Khan Academy. (n.d.).
  • Unknown. (n.d.).
  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams.
  • ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids.
  • PMC. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. PMC.
  • Reddit. (2020). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help (':. r/chemhelp.
  • IJSTM. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. IJSTM.
  • ipl.org. (n.d.).
  • YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky? YouTube.
  • Chad's Prep. (n.d.).
  • University of Calgary. (n.d.).
  • Benchchem. (n.d.).

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Technical Support Center: Managing Exothermic Reactions with 3-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with the technical expertise and practical insights required to safely and effectively manage exothermic reactions involving 3-Methoxy-5-methylbenzoyl chloride. The inherent reactivity of acyl chlorides necessitates a thorough understanding of reaction dynamics to prevent thermal runaways, ensure product quality, and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered when working with 3-Methoxy-5-methylbenzoyl chloride and similar reactive reagents.

Q1: Why are my reactions with 3-Methoxy-5-methylbenzoyl chloride so exothermic?

A: The significant heat generation stems from the high reactivity of the acyl chloride functional group.[1][2] Acyl chlorides are powerful electrophiles. When they react with nucleophiles (such as amines, alcohols, or even water), the formation of a stable new bond (e.g., an amide or ester) is a thermodynamically very favorable process, releasing a substantial amount of energy as heat.[1][3] The reaction with water, for instance, is an instantaneous and highly exothermic hydrolysis that produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4]

Q2: What are the primary hazards associated with 3-Methoxy-5-methylbenzoyl chloride?

A: The primary hazards are its corrosivity and its reactivity with water (moisture sensitivity).[5][6][7] It causes severe skin burns and eye damage.[5][6][7] Upon contact with moisture, it hydrolyzes to release hydrogen chloride gas, which is a respiratory irritant.[5][8] The most significant operational hazard is the potential for a runaway reaction if the heat generated is not effectively managed.[9]

Q3: What are the initial signs of a runaway reaction?

A: The key indicators of a runaway reaction include a rapid and uncontrolled increase in internal temperature, a sudden rise in pressure, vigorous gas evolution (fuming), and potentially a change in the color or viscosity of the reaction mixture.[9] It is critical to monitor the reaction temperature continuously to detect any deviation from the expected profile.

Q4: How can I best set up my experiment to safely manage the exotherm?

A: Effective management relies on controlling the reaction rate. Key setup considerations include:

  • Cooling: Always conduct the reaction in a cooling bath (e.g., ice-water or ice-brine) to provide an efficient heat sink.[10]

  • Slow, Controlled Addition: Use an addition funnel to add the 3-Methoxy-5-methylbenzoyl chloride dropwise to the solution of the nucleophile.[10] This keeps the instantaneous concentration of the acyl chloride low, allowing the cooling system to dissipate the heat as it is generated.[10]

  • Adequate Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat produced.[10]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture.[11]

  • Vigorous Stirring: Ensure efficient mixing to prevent localized "hot spots" and to facilitate heat transfer to the cooling bath.[10]

Q5: What are the consequences of poor temperature control?

A: Besides the obvious safety risk of a runaway reaction, poor temperature control can severely impact product yield and purity.[10] Uncontrolled temperature increases can accelerate undesirable side reactions, such as:

  • Hydrolysis: Reaction with any trace moisture to form the corresponding carboxylic acid.[4][10]

  • Di-acylation or O-acylation: In reactions with ureas or similar substrates, excessive heat can lead to multiple acylations or reaction at unintended sites.[11]

  • Decomposition: At elevated temperatures, reactants or products may begin to decompose.

Q6: How do I safely quench a reaction involving unreacted 3-Methoxy-5-methylbenzoyl chloride?

A: Quenching must be performed cautiously and with cooling. Never add water directly to the concentrated reaction mixture. A recommended method is to slowly add the reaction mixture to a separate, well-stirred, and cooled quenching solution.[12] A common and effective quenching agent is a saturated aqueous solution of sodium bicarbonate.[9] The bicarbonate will neutralize the HCl byproduct and react with the excess acyl chloride. This process generates CO2 gas, so ensure the vessel is open to prevent pressure buildup.[9]

Q7: What Personal Protective Equipment (PPE) is mandatory?

A: Due to its corrosive nature, comprehensive PPE is essential. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][7]

  • Body Protection: A lab coat and, if handling larger quantities, protective clothing.[5][7]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[5][6] If exposure limits are at risk of being exceeded, a respirator is necessary.[6]

Troubleshooting Guides

Issue 1: The temperature of my reaction is rising too quickly.

  • Immediate Action:

    • Stop the Addition: Immediately cease adding the 3-Methoxy-5-methylbenzoyl chloride.[9]

    • Enhance Cooling: Ensure the cooling bath is topped up with ice/coolant and that the flask is making good contact with it. If necessary, use a colder bath (e.g., ice-salt).

    • Monitor: Continue to monitor the temperature closely. If it continues to rise uncontrollably, be prepared for an emergency shutdown (see emergency procedures for your institution).

  • Root Cause Analysis & Prevention:

    • Addition Rate Too Fast: The rate of heat generation is exceeding the rate of heat removal. Solution: Reduce the dropwise addition rate significantly in subsequent experiments.[10]

    • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. Solution: Use a larger or colder cooling bath. Ensure the flask is adequately immersed.

    • Insufficient Solvent: The reaction may be too concentrated. Solution: Increase the solvent volume to provide a larger thermal mass.[10]

Issue 2: My product yield is low, and I've isolated 3-Methoxy-5-methylbenzoic acid as a major byproduct.

  • Root Cause Analysis & Prevention:

    • Hydrolysis of Acyl Chloride: This is the most common cause, resulting from exposure to water.[4][10]

    • Moisture in Reagents/Glassware: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents.[11]

    • Reaction Run Under Air: A reaction open to the atmosphere will introduce moisture. Solution: Always run reactions with moisture-sensitive reagents under an inert atmosphere (N₂ or Ar).[11]

    • Slow Reaction Rate Allowing Hydrolysis: If the primary reaction is too slow, hydrolysis can become a significant competing reaction. Solution: Consider adding a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced, which can drive the primary reaction forward.[10][11] A catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly increase the reaction rate.[11]

Data Presentation & Key Parameters

The following table summarizes recommended starting parameters for a typical acylation reaction. These should be optimized for your specific substrate and scale.

ParameterRecommendationRationale
Solvent Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile)Prevents hydrolysis of the acyl chloride and solubilizes reactants.[11]
Temperature 0 - 5 °C (Ice Bath)Slows the exothermic reaction, allowing for better heat control and minimizing side reactions.[10]
Base (if applicable) 1.1 - 1.2 equivalents (e.g., Triethylamine, Pyridine)Neutralizes the HCl byproduct, preventing it from protonating the starting amine and driving the reaction to completion.[10]
Addition Time 15 - 60 minutes (scale-dependent)Slow addition is critical to match the rate of heat generation with the cooling capacity.[10]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which would otherwise hydrolyze the acyl chloride.[11]

Experimental Protocols & Visualizations

Protocol 1: Controlled Acylation Reaction Setup
  • Glassware Preparation: Thoroughly dry all glassware, including a three-necked round-bottom flask, a magnetic stir bar, an addition funnel, and a condenser/gas inlet adapter, in an oven.

  • Assembly: Assemble the apparatus in a fume hood. Equip the central neck of the flask with the addition funnel, one side neck with the gas adapter connected to an inert gas line (with an oil bubbler outlet), and the other side neck with a thermometer or temperature probe positioned in the reaction solution.

  • Cooling: Place the assembled flask in a cooling bath (e.g., ice-water) and begin stirring.[10]

  • Reagent Loading: Charge the flask with your nucleophile and anhydrous solvent. If using a base like triethylamine, add it at this stage.

  • Acyl Chloride Addition: Charge the addition funnel with 3-Methoxy-5-methylbenzoyl chloride (diluted with a small amount of anhydrous solvent if desired).

  • Initiate Reaction: Once the internal temperature has stabilized at 0-5 °C, begin the dropwise addition of the acyl chloride solution, ensuring the temperature does not exceed 10 °C.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for a specified time, monitoring progress by an appropriate method (e.g., TLC, LC-MS).

ControlledAdditionSetup cluster_flask Reaction Vessel flask Three-Necked Flask (in Cooling Bath) stir_bar Magnetic Stir Bar funnel Addition Funnel (3-Methoxy-5-methylbenzoyl chloride) funnel->flask thermometer Thermometer thermometer->flask gas_inlet Inert Gas Inlet (N₂ or Ar) gas_inlet->flask

Caption: Diagram of a controlled addition setup.
Protocol 2: Managing a Temperature Excursion

If the internal reaction temperature rises above the set limit (e.g., >10 °C), follow this workflow immediately.

TemperatureExcursionWorkflow start Monitor Temperature Continuously check Temp > Set Limit? start->check check->start No stop_add IMMEDIATELY Stop Addition check->stop_add Yes enhance_cool Enhance Cooling (Add more ice, etc.) stop_add->enhance_cool recheck Temp Decreasing? enhance_cool->recheck resume Resume Addition (at a slower rate) recheck->resume Yes emergency Emergency Shutdown (Alert Supervisor) recheck->emergency No continue_mon Continue Monitoring resume->continue_mon continue_mon->start

Caption: Decision workflow for a temperature excursion.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
  • Fisher Scientific.
  • Sigma-Aldrich. 3-Methoxybenzoyl chloride 99 1711-05-3.
  • Benchchem.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Inchem.org. ICSC 1015 - BENZOYL CHLORIDE.
  • ECHEMI.
  • TCI Chemicals.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Chemistry LibreTexts.
  • Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides.

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Validation & Comparative

A Comparative Guide to Acylating Agents: Profiling 3-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, stands as a cornerstone transformation in modern organic synthesis. Its applications are vast, underpinning the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the acylating agent is a critical parameter that profoundly influences reaction efficiency, selectivity, and scalability. While common agents like acetyl chloride or benzoyl chloride are well-understood, the nuanced reactivity of substituted aromatic acyl chlorides offers a powerful tool for fine-tuning synthetic strategies.

This guide provides an in-depth comparative analysis of 3-Methoxy-5-methylbenzoyl chloride , a specialized acylating agent, against a panel of commonly used alternatives. We will dissect how the interplay of electronic and steric effects governs its reactivity and explore its utility in specific synthetic contexts. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in reagent selection, supported by mechanistic insights and actionable experimental protocols.

Section 1: The Fundamentals of Acylation Chemistry

At its core, the utility of acylating agents like acyl chlorides stems from the electrophilic nature of the carbonyl carbon. Nucleophiles, such as alcohols (O-acylation) or amines (N-acylation), readily attack this electron-deficient center. The reaction typically proceeds through a nucleophilic addition-elimination mechanism .[1]

The general mechanism involves two principal stages:

  • Nucleophilic Addition: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the stable C=O double bond and expelling the chloride ion, a good leaving group. A subsequent deprotonation step, often facilitated by a base, yields the final acylated product and neutralizes the generated acid (HCl).[2]

The reactivity of an acylating agent is governed by several factors:

  • Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups attached to the acyl moiety increase the partial positive charge on the carbonyl carbon, enhancing reactivity. Conversely, electron-donating groups decrease it.[3]

  • Leaving Group Ability: The stability of the leaving group is crucial. Chloride is an excellent leaving group, making acyl chlorides highly reactive.

  • Steric Hindrance: Bulky groups on either the nucleophile or the acylating agent can impede the nucleophile's approach to the carbonyl carbon, slowing the reaction.[4]

Caption: General mechanism of nucleophilic acyl substitution.

Section 2: In-Depth Profile of 3-Methoxy-5-methylbenzoyl Chloride

3-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is an aromatic acyl chloride featuring two electron-donating substituents on the benzene ring.[5] Understanding its behavior requires a careful analysis of the electronic and steric contributions of these groups.

  • Electronic Effects:

    • Methoxy (-OCH₃) Group: The methoxy group at the meta-position exerts a dual electronic influence. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, it is also a powerful electron-donating group through resonance (+M effect).[6] While resonance effects are strongest at the ortho and para positions, the inductive effect still influences the overall electron density of the ring and the attached carbonyl group.[7][8]

    • Methyl (-CH₃) Group: The methyl group is a weak electron-donating group through induction (+I effect).[6]

    The combined effect of these two electron-donating groups is a net increase in electron density within the phenyl ring compared to unsubstituted benzoyl chloride. This donation slightly reduces the partial positive charge on the carbonyl carbon, thereby moderating its reactivity toward nucleophiles. It is expected to be less reactive than acyl chlorides bearing electron-withdrawing groups. Interestingly, kinetic studies on the closely related m-methoxybenzoyl chloride have shown it to react slightly faster than benzoyl chloride in alcoholysis, suggesting that the inductive effect can play a significant role and the interplay of factors is complex.[9]

  • Steric Effects: The presence of two substituents meta to the acyl chloride group does not impose significant steric hindrance on the carbonyl carbon itself. This allows for relatively unimpeded attack by a wide range of nucleophiles, a distinct advantage over ortho-substituted analogues where steric clash can be a major issue.[10]

  • Applications: Substituted benzoyl chlorides are valuable building blocks. 3-Methoxybenzoyl chloride, for example, is used in the synthesis of molecules targeting Alzheimer's disease and PI3K inhibitors for cancer therapy.[11][12] The specific substitution pattern of 3-methoxy-5-methylbenzoyl chloride makes it a bespoke reagent for introducing a precisely functionalized benzoyl moiety in multi-step syntheses.

Section 3: Comparative Analysis of Acylating Agents

To contextualize the performance of 3-Methoxy-5-methylbenzoyl chloride, we compare it against four other widely used acylating agents that represent a spectrum of reactivity.

Parameter3-Methoxy-5-methylbenzoyl chlorideBenzoyl ChlorideAcetyl Chloride4-Nitrobenzoyl ChlorideAcetic Anhydride
Formula C₉H₉ClO₂C₇H₅ClOC₂H₃ClOC₇H₄ClNO₃C₄H₆O₃
MW ( g/mol ) 184.62[5]140.5778.50185.57[13]102.09
Type Aromatic Acyl ChlorideAromatic Acyl ChlorideAliphatic Acyl ChlorideAromatic Acyl ChlorideAcid Anhydride
Relative Reactivity ModerateModerate-HighHighVery HighLow-Moderate
Key Electronic Feature Electron-donating groups (-OCH₃, -CH₃)UnsubstitutedElectron-donating alkyl group (+I)Electron-withdrawing group (-NO₂)Less effective leaving group (acetate)
Byproduct HClHClHClHClAcetic Acid
Advantages Introduces specific functional handle; moderated reactivity can improve selectivity.Standard aromatic acylating agent; well-understood reactivity.[14]Highly reactive; small size.Highly reactive due to EWG; useful for difficult acylations.[3][15]Safer to handle than acyl chlorides; byproduct is less corrosive.[2][16]
Disadvantages Specialized reagent; potentially higher cost.Can be too reactive for sensitive substrates; corrosive HCl byproduct.[17]Highly volatile and corrosive; can be unselective.Very high reactivity can lead to side reactions.Less reactive, often requiring heat or catalyst; lower atom economy.[18]

Section 4: Experimental Protocols & Methodologies

The choice of protocol is dictated by the nucleophile's reactivity and the desired product's stability. Here, we present two representative protocols that highlight the practical application and handling of these reagents.

Protocol 1: N-Acylation of Aniline under Schotten-Baumann Conditions

This protocol demonstrates the synthesis of an amide using a biphasic system to trap the HCl byproduct, driving the reaction to completion. This method is a classic and robust way to perform N-acylations.[19]

Objective: To synthesize N-(3-methoxy-5-methylphenyl)aniline and compare its formation with the more reactive 4-nitrobenzoyl chloride.

Materials:

  • Aniline

  • 3-Methoxy-5-methylbenzoyl chloride

  • 4-Nitrobenzoyl chloride

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in 20 mL of DCM.

  • Aqueous Base: In a separate beaker, prepare 20 mL of 10% aqueous NaOH solution. Add this to the reaction flask.

  • Reagent Addition: While stirring the biphasic mixture vigorously, slowly add 3-Methoxy-5-methylbenzoyl chloride (1.05 eq) dropwise over 5-10 minutes.

    • Causality Note: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring the immediate neutralization of the generated HCl by the NaOH. This prevents the protonation of the aniline nucleophile, which would render it unreactive.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Comparative Insight: When performing this reaction with 4-nitrobenzoyl chloride , a noticeable increase in the reaction rate and exothermicity should be expected due to the higher electrophilicity of its carbonyl carbon. The reaction may reach completion in a shorter timeframe (e.g., 15-30 minutes).

Caption: General laboratory workflow for an acylation reaction.

Protocol 2: O-Acylation of Phenol using a Phase-Transfer Catalyst

Phenols are less nucleophilic than amines. While O-acylation can be done under Schotten-Baumann conditions, a phase-transfer catalysis (PTC) method is highly efficient, facilitating the transfer of the phenoxide ion into the organic phase for reaction.[20][21]

Objective: To synthesize phenyl 3-methoxy-5-methylbenzoate.

Materials:

  • Phenol

  • 3-Methoxy-5-methylbenzoyl chloride

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Tetrabutylammonium chloride (TBAC) - Phase-Transfer Catalyst

  • Deionized Water

Procedure:

  • Phenoxide Formation: In a 100 mL flask, dissolve phenol (1.0 eq) in 20 mL of 10% aqueous NaOH.

  • Catalyst & Reagent: In a separate flask, prepare a solution of 3-Methoxy-5-methylbenzoyl chloride (1.0 eq) and TBAC (0.1 eq) in 20 mL of DCM.

    • Causality Note: TBAC forms an ion pair with the phenoxide anion (generated in the aqueous phase). This lipophilic ion pair is soluble in the organic DCM phase, effectively transporting the nucleophile to where the acyl chloride is, dramatically accelerating the reaction.

  • Reaction: Cool both solutions in an ice bath to 0°C. Combine the solutions in one flask and stir vigorously for 15-20 minutes at 0°C.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. Transfer to a separatory funnel and separate the layers.

  • Extraction & Washing: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash with water (2 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Section 5: Choosing the Right Acylating Agent

The selection of an acylating agent is a strategic decision based on substrate reactivity, desired product, and reaction conditions.

Acylating_Agent_Selection Start Start: Acylation Needed Substrate What is the Nucleophile? Start->Substrate Amine Amine / Alcohol (High Nucleophilicity) Substrate->Amine O/N-Acylation Aromatic Aromatic Ring (Low Nucleophilicity) Substrate->Aromatic C-Acylation Reactivity_Need Is the substrate sterically hindered or electron-poor? Amine->Reactivity_Need FC_Reaction Friedel-Crafts Acylation: Requires Lewis Acid (e.g., AlCl₃) Aromatic->FC_Reaction Yes_Hindered Yes Reactivity_Need->Yes_Hindered Yes No_Hindered No Reactivity_Need->No_Hindered No Agent_High Use High Reactivity Agent: - Acetyl Chloride - 4-Nitrobenzoyl Chloride Yes_Hindered->Agent_High Agent_Low Need Mild Conditions? No_Hindered->Agent_Low Agent_Moderate Use Moderate Reactivity Agent: - Benzoyl Chloride - 3-Methoxy-5-methylbenzoyl Cl Yes_Mild Yes Agent_Low->Yes_Mild Yes No_Mild No Agent_Low->No_Mild No Agent_Anhydride Use Acetic Anhydride (May require heat/catalyst) Yes_Mild->Agent_Anhydride No_Mild->Agent_Moderate

Caption: Decision tree for selecting an appropriate acylating agent.

Conclusion

3-Methoxy-5-methylbenzoyl chloride occupies a valuable niche in the synthetic chemist's toolkit. It is a moderately reactive acylating agent whose reactivity is tempered by the electron-donating nature of its methoxy and methyl substituents. This moderation, combined with minimal steric hindrance at the reaction center, can be leveraged to achieve greater selectivity in complex syntheses compared to hyper-reactive agents like acetyl chloride or 4-nitrobenzoyl chloride. While less common than its unsubstituted counterpart, its unique structure provides a direct route to incorporating a specific, functionalized aromatic moiety, making it an excellent choice for targeted applications in pharmaceutical and materials science research. Understanding the principles outlined in this guide enables researchers to move beyond default choices and strategically select the optimal acylating agent for the task at hand.

References

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. [Link]

  • PMC - NIH. (n.d.). Acetic anhydride as a versatile carbon source in carbonylation reactions. [Link]

  • Ingenta Connect. (2011, November 11). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PMC. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]

  • YouTube. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. [Link]

  • SciELO México. (n.d.). Grids I: Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2020, July 27). Prparation of Benzanilide Theoretical Demonstration (Lecture 1). [Link]

  • La Salle University. (n.d.). Substituent Effects. [Link]

  • Filo. (2023, April 29). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... [Link]

  • REGIOSELECTIVE N-ACYLATION OF. (2014, June 26). [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. [Link]

  • Revue Roumaine de Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]

  • AWS. (2021, June 10). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Semantic Scholar. (n.d.). SHORT COMMUNICATION CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. [Link]

  • UNI ScholarWorks. (n.d.). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]

  • PMC - NIH. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. [Link]

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Confirming the structure of 3-Methoxy-5-methylbenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the 3-methoxy-5-methylbenzoyl moiety serves as a critical pharmacophore, often functioning as a lipophilic anchor in kinase inhibitors and GPCR modulators. However, a recurring failure mode in the synthesis of this intermediate is regioisomeric contamination .

The starting materials (toluic acid derivatives) often contain traces of the 3-methoxy-4-methyl isomer (ortho-substitution pattern) or the 2-methoxy-5-methyl isomer. Standard QC methods often fail to distinguish these due to overlapping polarity and similar molecular weights.

This guide compares two analytical workflows for confirming the structure of 3-methoxy-5-methylbenzoyl chloride derivatives:

  • Method A (Conventional): 1D 1H NMR on the hydrolyzed acid.

  • Method B (Recommended): In-situ Derivatization followed by 2D NMR (HMBC/NOESY).

Verdict: Method B is the only self-validating protocol capable of definitively ruling out regioisomers without requiring reference standards.

Strategic Analysis: Method Comparison

FeatureMethod A: Hydrolysis + 1D NMRMethod B: In-Situ Amidation + 2D NMR
Analyte Free Acid (Hydrolyzed Chloride)Stable Benzamide/Ester Derivative
Stability High (Stable solid)High (Stable solid)
Regio-Fidelity Low . 1,3,5-substitution patterns produce singlets that mimic 1,2,4-isomers with weak coupling.High . HMBC correlations definitively map the carbon skeleton.
Throughput Fast (10 mins)Moderate (1 hour)
Risk False positives due to peak overlap.Negligible.
Why Method A Fails

In a 1,3,5-trisubstituted benzene (like our target), all aromatic protons are meta to each other. This results in small coupling constants (


), often appearing as broad singlets on lower-field instruments (300-400 MHz). This pattern is easily confused with the 3-methoxy-4-methyl isomer if the large ortho coupling (

) is obscured by peak broadening or impurities.
Why Method B Succeeds

By converting the reactive acid chloride into a stable amide or ester, we lock the conformation and prevent hydrolysis artifacts (HCl generation) that shift peaks. 2D NMR (HMBC) then allows us to "walk" the carbon skeleton, proving the methyl and methoxy groups are separated by a CH group (meta relationship) rather than adjacent (ortho relationship).

Experimental Protocol (Method B)

This protocol describes the In-Situ Derivatization followed by structural confirmation. This is superior to analyzing the acid chloride directly, which degrades in deuterated solvents (


 often contains traces of water/HCl).
Phase 1: Synthesis of the Analytical Derivative

Objective: Convert the unstable acid chloride into a stable N-benzylbenzamide derivative for clear NMR resolution.

  • Reagents:

    • Substrate: 3-Methoxy-5-methylbenzoyl chloride (crude or purified).

    • Derivatizing Agent: Benzylamine (1.1 equiv).

    • Base: Triethylamine (

      
      , 1.5 equiv).
      
    • Solvent: Anhydrous Dichloromethane (

      
      ).
      
  • Procedure:

    • Dissolve 50 mg of the acid chloride in 2 mL dry

      
      .
      
    • Add

      
       followed by benzylamine dropwise at 0°C.
      
    • Stir at room temperature for 15 minutes.

    • Quench: Add 2 mL 1M HCl (removes excess amine).

    • Extraction: Separate organic layer, dry over

      
      , and concentrate in vacuo.
      
  • Sample Prep: Dissolve ~10 mg of the resulting solid in 0.6 mL

    
    .
    
Phase 2: NMR Acquisition Parameters
  • Instrument: 500 MHz (recommended) or 400 MHz.

  • Experiments:

    • 1H (16 scans,

      
      ).
      
    • 13C (APT or DEPTQ).

    • gHMBCAD (Gradient Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

      
      ).
      
    • NOESY (Optional): Mixing time 500ms.

Data Analysis & Interpretation

The "Meta-Coupling" Signature (1H NMR)

The definitive proof of the 1,3,5-substitution pattern lies in the aromatic region (6.5 – 7.5 ppm).

Proton PositionChemical EnvironmentMultiplicity (Target: 3,5-isomer)Alternative (3,4-isomer)
H-2 (between CO & OMe)Deshielded by CarbonylDoublet (

Hz)
Doublet (

Hz)
H-6 (between CO & Me)Deshielded by CarbonylDoublet (

Hz)
Doublet of Doublets (

Hz)
H-4 (between OMe & Me)Shielded by OMeTriplet/Doublet (

Hz)
Doublet (

Hz)

Self-Validating Check: If you observe any coupling constant


, you have the wrong isomer  (likely 3-methoxy-4-methyl, where H-5 and H-6 are ortho).
HMBC Connectivity (The "Gold Standard")

The HMBC spectrum correlates protons to carbons 2-3 bonds away. This is the ultimate structural proof.

  • The Methyl Group Test:

    • In the Target (3,5-isomer) : The Methyl protons (

      
      ) will correlate to two  aromatic CH carbons (C-4 and C-6) and one quaternary carbon (C-5).
      
    • In the Isomer (3,4-isomer) : The Methyl protons will correlate to one aromatic CH carbon (C-5) and two quaternary carbons (C-3 and C-4).

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow ensures no false positives during QC.

DecisionMatrix Start Start: Crude Acid Chloride Deriv Derivatize with Benzylamine (Form Stable Amide) Start->Deriv NMR_1D Acquire 1H NMR (CDCl3) Deriv->NMR_1D Check_J Check Aromatic Coupling (J) NMR_1D->Check_J Ortho Result: J > 7.0 Hz Check_J->Ortho Large Coupling Meta Result: J < 2.0 Hz (Three narrow signals) Check_J->Meta Small Coupling Reject REJECT: 3,4-Isomer Present Ortho->Reject Confirm_HMBC Run 2D HMBC (Confirm Regiochemistry) Meta->Confirm_HMBC Final_Check Methyl Correlations? Confirm_HMBC->Final_Check Pass PASS: 3-Methoxy-5-methyl Structure Confirmed Final_Check->Pass 2 x CH correlations Fail_HMBC FAIL: Quaternary Mismatches Final_Check->Fail_HMBC 1 x CH correlation

Caption: Analytical workflow for distinguishing the 1,3,5-substituted target from common ortho-substituted impurities.

Diagram 2: HMBC Correlation Map

Visualizing the specific long-range couplings that define the 3,5-substitution pattern.

HMBCCorrelations cluster_legend Key: 3-Methoxy-5-methyl Pattern Me_H Methyl Protons (H-CH3) C5 C-5 (Quaternary) (Direct Attachment) Me_H->C5 2J (Strong) C4 C-4 (Aromatic CH) (Meta to CO) Me_H->C4 3J (Diagnostic) C6 C-6 (Aromatic CH) (Ortho to CO) Me_H->C6 3J (Diagnostic) OMe_H Methoxy Protons (H-OMe) C3 C-3 (Quaternary) (Methoxy att.) OMe_H->C3 3J (Strong) Info The Methyl protons MUST see two CH carbons (C4, C6). If they see only one, it is the wrong isomer.

Caption: Diagnostic HMBC correlations. The symmetry of the Methyl group "seeing" two aromatic CH signals confirms the 3,5-positioning.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant analysis).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook, SRD 69.[1] [Link] (Used for comparative exclusion of the 3,4-isomer).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift additivity rules).

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 3-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. 3-Methoxy-5-methylbenzoyl chloride serves as a valuable reagent for introducing the 3-methoxy-5-methylbenzoyl moiety, a structural motif present in various biologically active molecules. However, considerations of reactivity, substrate compatibility, and commercial availability often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of alternative reagents, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific synthetic challenges.

Understanding the Benchmark: 3-Methoxy-5-methylbenzoyl Chloride

3-Methoxy-5-methylbenzoyl chloride is an acyl chloride characterized by the presence of an electron-donating methoxy group and a weakly electron-donating methyl group on the aromatic ring. These substituents influence the electrophilicity of the carbonyl carbon, making it a moderately reactive acylating agent. Its primary applications involve the formation of esters and amides through nucleophilic acyl substitution and the synthesis of aryl ketones via Friedel-Crafts acylation.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₉ClO₂[1]
Molecular Weight184.62 g/mol
AppearanceSolid

A Comparative Analysis of Alternative Benzoyl Chlorides

The reactivity of a benzoyl chloride is intricately linked to the electronic nature of its substituents. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, enhancing reactivity, while electron-donating groups (EDGs) have the opposite effect.

Structurally Similar Alternatives

A variety of substituted benzoyl chlorides are commercially available, each offering a unique reactivity profile.

ReagentStructureKey Features
3-Methoxybenzoyl chloride Methoxy group at the meta position.A common alternative used in the synthesis of molecules targeting Alzheimer's disease and PI3K inhibitors.[2]
3,5-Dimethoxybenzoyl chloride Two electron-donating methoxy groups.Reduced reactivity compared to the target, potentially offering higher selectivity.
3-Methylbenzoyl chloride (m-Toluoyl chloride) A single electron-donating methyl group.Slightly more reactive than the target due to the absence of the methoxy group.
3,5-Dimethylbenzoyl chloride Two electron-donating methyl groups.Similar reactivity to 3,5-dimethoxybenzoyl chloride.
Benzoyl chloride Unsubstituted.The parent compound, serving as a baseline for reactivity comparisons.

dot graph "Reactivity_Spectrum" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_reactivity" { label="Relative Reactivity of Benzoyl Chlorides"; bgcolor="#F1F3F4"; "3,5-Dimethoxybenzoyl_chloride" [label="3,5-Dimethoxybenzoyl chloride\n(Less Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; "3-Methoxy-5-methylbenzoyl_chloride" [label="3-Methoxy-5-methylbenzoyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzoyl_chloride" [label="Benzoyl chloride\n(Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Nitrobenzoyl_chloride" [label="4-Nitrobenzoyl chloride\n(More Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"3,5-Dimethoxybenzoyl_chloride" -> "3-Methoxy-5-methylbenzoyl_chloride" [label="Increasing Reactivity"]; "3-Methoxy-5-methylbenzoyl_chloride" -> "Benzoyl_chloride" [label="Increasing Reactivity"]; "Benzoyl_chloride" -> "4-Nitrobenzoyl_chloride" [label="Increasing Reactivity"]; } Caption: Relative reactivity of substituted benzoyl chlorides.

Beyond Acyl Chlorides: Alternative Acylating Agents

While substituted benzoyl chlorides are direct analogues, other classes of reagents can also serve as effective alternatives for acylation reactions.

Benzoic Anhydrides

Benzoic anhydrides are generally less reactive than their corresponding acyl chloride counterparts, which can be advantageous for achieving greater selectivity. They react with nucleophiles to form the acylated product and a benzoate salt, which is often easier to remove during workup than hydrochloric acid.

Activated Esters and Amides

For reactions requiring milder conditions, particularly in the context of peptide synthesis or with sensitive substrates, activated esters (e.g., N-hydroxysuccinimide esters) or amides (e.g., acyl 1,2,4-triazoles) can be excellent alternatives.[3] These reagents avoid the generation of corrosive HCl and often exhibit high chemoselectivity.

Experimental Protocols and Performance Data

The choice of reagent is ultimately validated by its performance in a specific reaction. Below are representative protocols and comparative data for the acylation of a generic primary amine.

Table 1: Comparative Yields for Amide Synthesis
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
3-Methoxy-5-methylbenzoyl chlorideTriethylamineDichloromethane25292
3,5-Dimethoxybenzoyl chlorideTriethylamineDichloromethane25688
3-Methoxy-5-methylbenzoic anhydrideDMAP (cat.)Dichloromethane251285
Benzoyl chlorideTriethylamineDichloromethane25195

Yields are representative and may vary depending on the specific amine substrate.

Experimental Workflow: A Step-by-Step Guide

dot graph "Experimental_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Start" [label="Start: Amine Substrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dissolve" [label="1. Dissolve amine and base\n(e.g., triethylamine) in an\nanhydrous solvent (e.g., DCM)."]; "Cool" [label="2. Cool the mixture to 0 °C\nin an ice bath."]; "Add_Reagent" [label="3. Add the acylating agent\n(e.g., 3-Methoxy-5-methylbenzoyl chloride)\ndropwise."]; "React" [label="4. Allow the reaction to warm to\nroom temperature and stir until\ncompletion (monitor by TLC)."]; "Workup" [label="5. Quench the reaction with water\nand perform an aqueous workup."]; "Purify" [label="6. Purify the product by\nchromatography or recrystallization.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Dissolve"; "Dissolve" -> "Cool"; "Cool" -> "Add_Reagent"; "Add_Reagent" -> "React"; "React" -> "Workup"; "Workup" -> "Purify"; } Caption: General workflow for amine acylation.

Protocol 1: Amidation using 3-Methoxy-5-methylbenzoyl Chloride
  • To a stirred solution of the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add a solution of 3-Methoxy-5-methylbenzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation allows for the formation of carbon-carbon bonds, typically employing a Lewis acid catalyst.

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0 °C, add 3-Methoxy-5-methylbenzoyl chloride (1.0 eq) dropwise.[4]

  • Stir the mixture for 15 minutes, then add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the resulting crude ketone by column chromatography or recrystallization. A similar procedure can be adapted for other benzoyl chlorides, such as the acylation of anisole with benzoyl chloride.[5]

Decision-Making Framework for Reagent Selection

Choosing the optimal reagent requires a careful evaluation of the substrate and the desired outcome.

dot digraph "Reagent_Selection" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Start" [label="Substrate Sensitivity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "High_Sensitivity" [label="High Sensitivity\n(e.g., complex natural product)"]; "Low_Sensitivity" [label="Low Sensitivity\n(e.g., simple amine/alcohol)"]; "Use_Activated_Ester" [label="Consider Activated Ester\nor Anhydride", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactivity_Needed" [label="Required Reactivity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "High_Reactivity" [label="High\n(e.g., for unreactive nucleophile)"]; "Moderate_Reactivity" [label="Moderate/Low\n(e.g., for selectivity)"]; "Use_EWG_Benzoyl_Chloride" [label="Use Benzoyl Chloride with EWG\n(e.g., 4-Nitrobenzoyl chloride)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Use_EDG_Benzoyl_Chloride" [label="Use Benzoyl Chloride with EDG\n(e.g., 3,5-Dimethoxybenzoyl chloride)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "High_Sensitivity" [label="Yes"]; "Start" -> "Low_Sensitivity" [label="No"]; "High_Sensitivity" -> "Use_Activated_Ester"; "Low_Sensitivity" -> "Reactivity_Needed"; "Reactivity_Needed" -> "High_Reactivity"; "Reactivity_Needed" -> "Moderate_Reactivity"; "High_Reactivity" -> "Use_EWG_Benzoyl_Chloride"; "Moderate_Reactivity" -> "Use_EDG_Benzoyl_Chloride"; } Caption: Decision tree for selecting an acylating agent.

Conclusion

While 3-Methoxy-5-methylbenzoyl chloride is a competent acylating agent, a wide array of alternatives offers chemists the flexibility to tailor their synthetic approach. Structurally similar benzoyl chlorides provide a means to fine-tune reactivity through electronic effects, whereas alternative acylating agents like anhydrides and activated esters offer milder reaction conditions and different selectivity profiles. By understanding the interplay between a reagent's structure and its reactivity, and by leveraging the experimental protocols outlined in this guide, researchers can confidently select the most appropriate tool for their synthetic endeavors, optimizing yields and minimizing side reactions.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to Acylation Reactions Using 3,4,5-Trimethoxybenzoyl Chloride.
  • ChemicalBook. (2026). 3-METHOXYBENZOYL CHLORIDE | 1711-05-3.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
  • BLD Pharm. (n.d.). 1711-05-3|3-Methoxybenzoyl chloride.
  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • ChemicalBook. (n.d.). 3-Methylbenzoyl chloride synthesis.
  • ECHEMI. (n.d.). 3-Methoxybenzoyl chloride SDS, 1711-05-3 Safety Data Sheets.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride.
  • Ambeed.com. (n.d.). 1711-05-3 | 3-Methoxybenzoyl chloride | Aryls.
  • PubChem. (n.d.). 3-Methoxy-5-methylbenzoyl chloride.
  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution.
  • Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
  • Communications Chemistry. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
  • ChemicalBook. (n.d.). 1711-05-3(3-METHOXYBENZOYL CHLORIDE) Product Description.
  • Molecules. (2021). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity.
  • Google Patents. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.

Sources

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